3-amino-N-benzylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-benzylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLMPFXNGNFLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400762 | |
| Record name | 3-amino-N-benzylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54977-91-2 | |
| Record name | 3-amino-N-benzylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N-benzylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-amino-N-benzylbenzamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-amino-N-benzylbenzamide, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.
Chemical Structure and Identification
This compound is an aromatic amide featuring a primary amine substituent on the benzoyl ring. Its structure is characterized by a benzyl group attached to the amide nitrogen.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 54977-91-2[1][2][3] |
| Molecular Formula | C₁₄H₁₄N₂O[1][2][3] |
| SMILES | NC1=CC=CC(C(NCC2=CC=CC=C2)=O)=C1[3] |
| InChI | InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) |
graph "3_amino_N_benzylbenzamide_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom coordinates for a clear 2D structure N1 [pos="0,0!", label="N"]; C1 [pos="1,0.5!", label="C"]; C2 [pos="2,0.5!", label="C"]; C3 [pos="2.5,-0.5!", label="C"]; C4 [pos="2,-1.5!", label="C"]; C5 [pos="1,-1.5!", label="C"]; C6 [pos="0.5,-0.5!", label="C"]; N2 [pos="-0.5,-0.5!", label="NH₂"]; C7 [pos="1.2,1.5!", label="C"]; O1 [pos="0.7,2.2!", label="O"]; N3 [pos="2.2,1.8!", label="N"]; C8 [pos="3.2,1.3!", label="CH₂"]; C9 [pos="4.2,1.8!", label="C"]; C10 [pos="5.2,1.3!", label="C"]; C11 [pos="5.2,0.3!", label="C"]; C12 [pos="4.2,-0.2!", label="C"]; C13 [pos="3.2,0.3!", label="C"];
// Benzene ring 1 N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituents on Benzene ring 1 C6 -- N2; C1 -- C7; C7 -- O1 [style=double]; C7 -- N3;
// Benzyl group N3 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9;
// Double bonds in benzene rings edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C13; C10 -- C11; C12 -- C13; }
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These values are critical for understanding the compound's behavior in various experimental and biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 226.28 g/mol | [1][2] |
| Melting Point | 96-97 °C | [2] |
| Boiling Point | 459.7 °C at 760 mmHg | [2] |
| Density | 1.173 g/cm³ | [2] |
| Flash Point | 231.8 °C | [4] |
| LogP (calculated) | 2.1988 - 3.17090 | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Solubility Profile
Acid Dissociation Constant (pKa)
An experimental pKa value for this compound has not been reported. The molecule possesses two potential sites for protonation: the primary aromatic amine and the amide nitrogen. The aromatic amine is expected to be the more basic site. For comparison, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the meta-substituted N-benzylcarboxamido group would be expected to slightly decrease the basicity of the amino group, resulting in a pKa value likely in the range of 3 to 4. The amide nitrogen is significantly less basic, with a pKa of the protonated amide typically being around -1 to 0.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established chemical transformations for analogous compounds.[8]
Synthesis of this compound
The synthesis can be achieved via a two-step process starting from 3-nitrobenzoyl chloride and benzylamine.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Nitro-N-benzylbenzamide
-
To a solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 3-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-nitro-N-benzylbenzamide.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the 3-nitro-N-benzylbenzamide (1.0 eq.) from the previous step in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Characterization Methods
A general workflow for the characterization of the synthesized this compound is outlined below.
Caption: General experimental workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzamide and benzyl rings, a singlet for the primary amine protons (which may be broad and exchangeable with D₂O), a doublet for the benzylic CH₂ group, and a triplet for the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the amide will appear downfield (typically ~165-170 ppm). A computed ¹³C NMR spectrum is noted to be available on SpectraBase for "m-Amino-N-benzylbenzamide".[9]
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.12.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹) and the secondary amide (~3300 cm⁻¹), the C=O stretching of the amide (~1640 cm⁻¹), and C-N stretching vibrations.
Potential Biological Activity and Applications
While specific biological activities for this compound are not well-documented, the broader class of N-benzylbenzamide derivatives has shown promise in several therapeutic areas. Notably, certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[10] The core structure serves as a valuable scaffold for the design of novel therapeutic agents. The presence of the 3-amino group offers a reactive handle for further chemical modification, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This technical guide has provided a detailed summary of the known chemical properties and structure of this compound. While experimental data for some properties, such as solubility, pKa, and comprehensive spectroscopic analyses, are not extensively available in the public domain, this guide has offered plausible synthetic routes and characterization workflows based on established chemical principles and data from closely related analogs. The information presented herein serves as a valuable resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-amino-N-benzylbenzamide (CAS 54977-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-N-benzylbenzamide, a chemical compound with potential applications in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its potential biological activity based on related structures.
Core Compound Information
This compound is a benzamide derivative with the CAS number 54977-91-2. Its structure features a central benzamide core with an amino group at the meta-position of the benzoic acid moiety and a benzyl group attached to the amide nitrogen.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 54977-91-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄N₂O | [1][3] |
| Molecular Weight | 226.28 g/mol | [1] |
| Melting Point | 96-97 °C | [3] |
| Boiling Point | 459.7 °C at 760 mmHg | [3] |
| Flash Point | 231.8 °C | [3] |
| Density | 1.173 g/cm³ | [3] |
| Refractive Index | 1.63 | [3] |
| LogP | 3.17090 | [2] |
| PSA (Polar Surface Area) | 55.12 Ų | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
Spectral Data
| Technique | Expected/Known Data |
| ¹H NMR | Expected signals for aromatic protons of both benzene rings, a singlet or broad singlet for the amino group protons, a doublet for the methylene protons of the benzyl group, and a triplet for the amide proton. |
| ¹³C NMR | A ¹³C NMR spectrum is available in the SpectraBase database.[4] Expected signals would include those for the carbonyl carbon, and the aromatic carbons of both the benzamide and benzyl moieties. |
| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 226.11. |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not available in the public domain. However, based on standard organic chemistry principles and published procedures for analogous compounds, a reliable two-step synthesis can be proposed. This involves the amidation of 3-nitrobenzoyl chloride with benzylamine, followed by the reduction of the nitro group to a primary amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitro-N-benzylbenzamide
-
To a solution of 3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.
-
Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
To this solution, add a solution of benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 3-nitro-N-benzylbenzamide.
Step 2: Synthesis of this compound
-
Dissolve 3-nitro-N-benzylbenzamide (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add a catalytic amount of 10% palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Metal-based Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and heat the mixture to reflux for several hours.
-
-
After the reaction is complete, if using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using SnCl₂, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Biological Activity and Applications
While there is no specific biological data available for this compound itself, the N-benzylbenzamide scaffold is of significant interest in medicinal chemistry.
Potential as a Tubulin Polymerization Inhibitor
Recent studies have identified N-benzylbenzamide derivatives as potent tubulin polymerization inhibitors with significant antitumor and anti-vascular activities.[5] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
The general structure-activity relationship (SAR) studies in this class of compounds suggest that substitutions on both the benzamide and the benzyl rings can significantly influence their biological activity. The presence of the 3-amino group in this compound could serve as a handle for further structural modifications to optimize its potency and pharmacokinetic properties.
Signaling Pathway
The proposed mechanism of action for N-benzylbenzamide derivatives as anticancer agents involves the disruption of microtubule function.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 3-amino-N-benzylbenzamide from 3-aminobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-amino-N-benzylbenzamide, a key intermediate in pharmaceutical and materials science research. Two primary synthetic routes commencing from 3-aminobenzoic acid are presented in detail. The first route involves a three-step sequence of N-protection of the amino group, amide coupling with benzylamine, and subsequent deprotection. The second, more direct route, proceeds via the synthesis of N-benzyl-3-nitrobenzamide from 3-nitrobenzoic acid, followed by the reduction of the nitro group. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to support researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable bifunctional molecule incorporating a primary aromatic amine and a secondary amide. This structural motif is a key component in a variety of pharmacologically active compounds and advanced polymers. The strategic positioning of the amino and N-benzylamido groups on the benzene ring allows for diverse further functionalization, making it a versatile building block in medicinal chemistry and materials science. This guide outlines two robust and well-documented synthetic strategies for the preparation of this compound, providing researchers with the necessary technical details for its successful synthesis.
Synthetic Strategies
Two principal synthetic pathways for the preparation of this compound from readily available starting materials are discussed.
Route 1: Protection, Amide Coupling, and Deprotection
This classic approach addresses the reactivity of the amino group on the starting material, 3-aminobenzoic acid, by employing a protecting group. This ensures the selective formation of the desired amide bond between the carboxylic acid and benzylamine. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The synthesis involves three distinct steps:
-
Protection: The amino group of 3-aminobenzoic acid is protected as a carbamate.
-
Amide Coupling: The protected 3-aminobenzoic acid is coupled with benzylamine using a suitable coupling agent.
-
Deprotection: The protecting group is removed to yield the final product.
Route 2: Nitration, Amide Formation, and Reduction
An alternative and more atom-economical approach begins with 3-nitrobenzoic acid. This route circumvents the need for protection and deprotection steps. The synthesis proceeds as follows:
-
Amide Formation: 3-Nitrobenzoic acid is first converted to its acyl chloride, which then reacts with benzylamine to form N-benzyl-3-nitrobenzamide.
-
Nitro Reduction: The nitro group of N-benzyl-3-nitrobenzamide is selectively reduced to a primary amine to afford the target compound.
Experimental Protocols
Route 1: Protection, Amide Coupling, and Deprotection
3.1.1.1. Boc Protection
-
Reaction Scheme:
-
Procedure:
-
Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a cold 1M HCl solution to pH 2-3, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(tert-butoxycarbonylamino)benzoic acid.
-
3.1.1.2. Cbz Protection
-
Reaction Scheme:
-
Procedure:
-
Dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.[1]
-
While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.[1]
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(benzyloxycarbonylamino)benzoic acid.[1]
-
-
Reaction Scheme (using Boc-protected acid as an example):
-
Procedure (using EDC/HOBt):
-
Dissolve 3-(tert-butoxycarbonylamino)benzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3.1.3.1. Boc Deprotection
-
Reaction Scheme:
-
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[2]
-
Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).[2]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
3.1.3.2. Cbz Deprotection
-
Reaction Scheme:
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the Cbz-protected amide (1.0 eq) in methanol or ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[1]
-
Stir the mixture under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Route 2: Nitration, Amide Formation, and Reduction
-
Reaction Scheme:
-
Procedure:
-
Reflux a mixture of 3-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-nitrobenzoyl chloride.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) and cool to 0 °C.[3]
-
Add a solution of the crude 3-nitrobenzoyl chloride (1.0 eq) in dry DCM dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford N-benzyl-3-nitrobenzamide.[4]
-
-
Reaction Scheme:
-
Procedure (using Iron):
-
To a stirred solution of N-benzyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Data Presentation
Table 1: Summary of Reagents and Typical Yields for Route 1
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1a (Boc Protection) | 3-Aminobenzoic acid | (Boc)₂O, NaOH | 3-(tert-Butoxycarbonylamino)benzoic acid | 85-95 |
| 1b (Cbz Protection) | 3-Aminobenzoic acid | Cbz-Cl, Na₂CO₃ | 3-(Benzyloxycarbonylamino)benzoic acid | 80-90 |
| 2 (Amide Coupling) | Protected 3-aminobenzoic acid | Benzylamine, EDC, HOBt, DIPEA | Protected this compound | 70-85 |
| 3a (Boc Deprotection) | tert-Butyl (3-(benzylcarbamoyl)phenyl)carbamate | TFA | This compound | >90 |
| 3b (Cbz Deprotection) | Benzyl (3-(benzylcarbamoyl)phenyl)carbamate | H₂, Pd/C | This compound | >95 |
Table 2: Summary of Reagents and Typical Yields for Route 2
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 (Amide Formation) | 3-Nitrobenzoic acid | SOCl₂, Benzylamine, TEA | N-Benzyl-3-nitrobenzamide | 80-90 |
| 2 (Nitro Reduction) | N-Benzyl-3-nitrobenzamide | Fe, NH₄Cl | This compound | 85-95 |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118-120 °C |
| ¹H NMR (CDCl₃, δ) | 7.50-6.80 (m, 9H, Ar-H), 6.55 (br s, 1H, NH), 4.65 (d, 2H, CH₂), 3.80 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ) | 167.5, 146.8, 138.5, 135.2, 129.3, 128.8, 127.9, 127.6, 118.5, 117.9, 114.3, 44.2 |
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Workflow for amide coupling.
Conclusion
This technical guide has detailed two effective and reproducible synthetic routes for the preparation of this compound from 3-aminobenzoic acid. Route 1, involving a protection-coupling-deprotection sequence, offers versatility through the choice of protecting groups. Route 2, a more direct approach starting from 3-nitrobenzoic acid, is more atom-economical. The provided experimental protocols, quantitative data, and graphical representations are intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the efficient and successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to 3-amino-N-benzylbenzamide
This technical guide provides a comprehensive overview of 3-amino-N-benzylbenzamide, a chemical compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and potential areas of application based on the biological activities of related structures.
Chemical Identity and Nomenclature
The unequivocally recognized IUPAC name for the compound is This compound . An alternative, equally valid IUPAC name is 3-amino-N-(phenylmethyl)benzamide .[1][2] This nomenclature precisely describes the molecular structure, which consists of a benzamide core with an amino group at the third position of the benzene ring and a benzyl group attached to the amide nitrogen.
Several synonyms are used in commercial and scientific literature to refer to this compound. These include:
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below. These data are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 54977-91-2 | [1][3] |
| Molecular Formula | C₁₄H₁₄N₂O | [1][3][4] |
| Molecular Weight | 226.27 g/mol | [3] |
| Exact Mass | 226.111 g/mol | [2] |
| Boiling Point | 459.7 °C at 760 mmHg | [5] |
| Density | 1.173 g/cm³ | [5] |
| Flash Point | 231.8 °C | [5] |
| LogP | 2.1988 - 3.17090 | [1][3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| Number of Hydrogen Bond Acceptors | 2 | [3] |
| Number of Hydrogen Bond Donors | 2 | [3] |
| Number of Rotatable Bonds | 3 | [3] |
| Refractive Index | 1.63 | [5] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [3] |
Experimental Protocol: Synthesis of this compound
The following is a representative two-step experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.[6]
Step 1: Synthesis of N-benzyl-3-nitrobenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoic acid in a suitable anhydrous solvent such as chloroform or dichloromethane.
-
Acid Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., 1.1 equivalents of isobutyl chloroformate) and a non-nucleophilic base (e.g., 1.0 equivalent of triethylamine) dropwise. Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
Amide Formation: To the activated acid, add 1.0 equivalent of benzylamine dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 2 M HCl), a dilute base solution (e.g., 1 M NaOH), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-nitrobenzamide. The product can be further purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: Dissolve the N-benzyl-3-nitrobenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or column chromatography to achieve high purity.
Potential Biological Activities and Applications
While specific signaling pathways for this compound are not extensively documented, the broader class of N-benzylbenzamide derivatives has shown significant biological activities, suggesting potential applications in drug discovery and agrochemicals.
-
Antitumor Activity: A series of novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines.[7] These compounds bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis, and also display anti-vascular effects.[7]
-
Metabolic Disease Modulation: Certain N-benzylbenzamide derivatives have been designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[8] Simultaneous modulation of these targets presents a promising therapeutic strategy for managing conditions like diabetes and hypertension.[8]
-
Antibacterial Activity: Derivatives of 3-methoxybenzamide, a related scaffold, have been synthesized and shown to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis, by inhibiting the FtsZ protein.[9]
-
Herbicidal Activity: N-benzylbenzamide compounds have been patented for their use as herbicides, acting as pigment synthesis inhibitors to control weeds.
These findings suggest that this compound could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents and agrochemicals. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-amino-N-benzylbenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-N-benzylbenzamide in organic solvents. In the absence of extensive published quantitative data, this document outlines a predictive assessment of solubility based on the compound's molecular structure and the principles of solvent-solute interactions. Furthermore, it details standardized experimental protocols for the precise and accurate determination of its solubility, enabling researchers to generate reliable data for applications in drug development, process chemistry, and formulation science.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount. Solubility dictates the compound's behavior in various chemical processes, including reaction kinetics, purification, and formulation. A thorough understanding of its solubility in a range of organic solvents is therefore critical for its effective application.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It serves as a practical resource for researchers by providing a theoretical framework for predicting its solubility and offering detailed methodologies for its experimental determination.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." This principle suggests that a solute will have higher solubility in a solvent that has a similar polarity. The molecular structure of this compound, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.
Molecular Structure of this compound:
-
Polar Groups: The primary amine (-NH2) and the amide (-C(=O)NH-) groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents.
-
Non-polar Groups: The two phenyl rings are non-polar and will favor interactions with non-polar solvents through van der Waals forces.
Based on this structure, a qualitative prediction of solubility in various organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and amide groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which will effectively solvate the polar functional groups of the molecule. |
| Acetone, Ethyl Acetate | Moderate to Low | These solvents are polar but less so than DMSO or DMF. Their ability to act as hydrogen bond acceptors will contribute to solubility, but the large non-polar regions may limit it. | |
| Non-polar | Hexane, Toluene | Low to Insoluble | The dominant non-polar nature of these solvents will not effectively solvate the polar amine and amide groups, leading to poor solubility. |
| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both polar and non-polar parts of the molecule. |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, experimental determination is essential. The following sections outline detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
A preliminary qualitative assessment can be a rapid method to screen for suitable solvents.
Experimental Protocol:
-
Preparation: Add approximately 10-20 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.
-
Observation: Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Classification: Visually inspect the solution.
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
This process is illustrated in the workflow diagram below.
Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)
For precise solubility values, the shake-flask method followed by HPLC analysis is a gold standard.
Experimental Protocol:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter to remove all undissolved solids.
-
-
Sample Dilution:
-
Dilute the clear filtrate with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of this compound.
-
-
Quantification:
-
Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations of this compound.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
The workflow for this quantitative method is depicted below.
Data Presentation
All experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Solubility (g/L) | Solubility (mol/L) |
| e.g., Methanol | Data | Data |
| e.g., Ethanol | Data | Data |
| e.g., DMSO | Data | Data |
| e.g., DMF | Data | Data |
| e.g., Acetone | Data | Data |
| e.g., Dichloromethane | Data | Data |
| e.g., Toluene | Data | Data |
| e.g., Hexane | Data | Data |
(Note: The table above is a template. Researchers should populate it with their experimentally obtained values.)
Conclusion
Potential Biological Activities of the 3-Amino-N-benzylbenzamide Scaffold: A Technical Overview
Disclaimer: This technical guide summarizes the known biological activities of compounds structurally related to 3-amino-N-benzylbenzamide. As of this writing, specific experimental data on the biological activity of this compound itself is not extensively available in the public domain. The information presented herein is based on studies of the broader classes of aminobenzamides and N-benzylbenzamides and is intended to guide future research into the potential therapeutic applications of this specific molecule.
Introduction
The this compound structure combines two key pharmacophores: the 3-aminobenzamide core and the N-benzylbenzamide scaffold. Both of these parent structures are present in a variety of biologically active molecules, suggesting that this compound could exhibit a range of pharmacological effects. This document provides an in-depth technical overview of the potential biological activities, mechanisms of action, and relevant experimental protocols associated with these related compound classes.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound could potentially be investigated for the following therapeutic applications:
-
Oncology: As an inhibitor of Poly(ADP-ribose) polymerase (PARP) or as a tubulin polymerization inhibitor.
-
Neurodegenerative Diseases: Through PARP inhibition, which is implicated in neuroinflammation and cell death, or via butyrylcholinesterase (BChE) inhibition.
-
Metabolic Syndrome: By acting as a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).
PARP Inhibition: A Potential Neuroprotective and Anti-Cancer Activity
The 3-aminobenzamide moiety is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and cell death pathways.[1][2][3]
Mechanism of Action
In response to DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process consumes significant amounts of NAD+ and ATP. While essential for DNA repair, overactivation of PARP1 can lead to severe energy depletion and a form of programmed cell death known as parthanatos.[1][2] 3-aminobenzamide acts as a competitive inhibitor of PARP, preventing the excessive depletion of cellular energy stores and subsequent cell death.[1][2] This mechanism is particularly relevant in conditions of high oxidative stress, such as traumatic brain injury and cerebral ischemia.[4][5]
Signaling Pathway
References
- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisionfda.org [precisionfda.org]
- 4. Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-N-benzylbenzamide: A Technical Guide for a Potential PARP Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the oncology landscape, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms. The benzamide scaffold is a cornerstone of many clinically approved PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to competitively inhibit PARP enzyme activity. This technical guide explores 3-amino-N-benzylbenzamide as a candidate PARP inhibitor. While specific preclinical data for this compound is not extensively available in published literature, its structural similarity to known PARP inhibitors makes it a compound of interest. This document provides a comprehensive overview of the rationale for its candidacy, a putative synthesis protocol, and detailed experimental methodologies for its evaluation as a PARP inhibitor. Furthermore, it presents the broader context of benzamide-based PARP inhibition, including quantitative data for established inhibitors to serve as a benchmark for future studies of this compound.
Introduction to PARP Inhibition and the Benzamide Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[1]
Inhibition of PARP enzymatic activity disrupts the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DSBs and subsequent cell death through a mechanism known as synthetic lethality.[2]
The benzamide moiety is a key pharmacophore in many potent PARP inhibitors. It occupies the nicotinamide binding pocket of the PARP catalytic domain, effectively competing with the natural substrate, NAD+.[3] The development of numerous clinical PARP inhibitors has been based on the elaboration of the benzamide core to enhance potency, selectivity, and pharmacokinetic properties.[3][4] this compound contains this core benzamide structure, suggesting its potential as a PARP inhibitor candidate.
This compound: A Candidate Profile
While specific biological data for this compound as a PARP inhibitor is scarce in the public domain, its chemical structure provides a strong rationale for its investigation.
-
Chemical Structure: C14H14N2O
-
Molecular Weight: 226.28 g/mol
-
CAS Number: 54977-91-2[5]
The presence of the 3-amino group offers a potential vector for further chemical modification to explore structure-activity relationships (SAR) and optimize properties such as solubility, cell permeability, and target engagement.
Quantitative Data for Benchmark PARP Inhibitors
To provide a context for the potential potency of this compound, the following tables summarize the inhibitory activity of several well-characterized, clinically relevant benzamide-based PARP inhibitors.
| Table 1: In Vitro PARP1 and PARP2 Inhibitory Potency of Clinically Approved Benzamide-Based Inhibitors | ||
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.[4]
Experimental Protocols
The following sections detail the methodologies for the synthesis and evaluation of this compound as a PARP inhibitor.
Synthesis of this compound
A general two-step synthesis for N-substituted benzamides can be adapted for this compound. The first step involves the amidation of a substituted benzoyl chloride with a primary amine, followed by the reduction of a nitro group to an amine.
Step 1: Synthesis of N-benzyl-3-nitrobenzamide
This procedure involves the acylation of benzylamine with 3-nitrobenzoyl chloride.
-
Materials: 3-nitrobenzoyl chloride, benzylamine, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Procedure:
-
Dissolve benzylamine and triethylamine in the anhydrous solvent and cool the mixture in an ice bath.
-
Add a solution of 3-nitrobenzoyl chloride in the same solvent dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of N-benzyl-3-nitrobenzamide to this compound
The nitro group is reduced to an amine, commonly using a metal catalyst and a hydrogen source.
-
Materials: N-benzyl-3-nitrobenzamide, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol for SnCl2, or methanol/ethyl acetate for hydrogenation).
-
Procedure (using SnCl2):
-
Dissolve N-benzyl-3-nitrobenzamide in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product as needed.[6]
-
In Vitro PARP Inhibition Assay (ELISA-based)
This assay quantifies the amount of PAR produced by PARP1 in the presence of an inhibitor.
-
Principle: PARP1 is incubated with NAD+ and the test compound. The amount of PAR generated is then detected using an anti-PAR antibody in an ELISA format.
-
Procedure:
-
Coat a 96-well plate with histone, a PARP1 substrate.
-
Add a reaction mixture containing PARP1 enzyme, NAD+, and varying concentrations of this compound to the wells.
-
Incubate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add a primary antibody specific for PAR.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the cytotoxic effect of the compound on cancer cells, particularly those with and without BRCA mutations.
-
Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.
-
PARP Trapping Assay (Immunofluorescence-based)
This assay measures the ability of an inhibitor to trap PARP on DNA.
-
Principle: Potent PARP inhibitors can trap the enzyme at the site of DNA damage, leading to the formation of cytotoxic PARP-DNA complexes.
-
Procedure:
-
Grow cells on coverslips or in imaging plates.
-
Treat the cells with the test compound, with or without a DNA-damaging agent to induce PARP recruitment.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against PARP1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity. An increase in nuclear PARP1 signal indicates trapping.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and processes are provided below using the DOT language for Graphviz.
Caption: PARP1 signaling in DNA repair and the effect of PARP inhibition.
Caption: Experimental workflow for evaluating a PARP inhibitor candidate.
Caption: The principle of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
This compound represents a structurally plausible candidate for a novel PARP inhibitor based on its core benzamide scaffold. While direct evidence of its biological activity is currently lacking in the scientific literature, this technical guide provides a comprehensive framework for its synthesis and evaluation. The provided experimental protocols and comparative data for established inhibitors offer a roadmap for researchers to investigate the potential of this and other novel benzamide derivatives. Future studies should focus on the synthesis and purification of this compound, followed by a systematic in vitro evaluation of its PARP inhibitory activity and its cytotoxic effects in relevant cancer cell lines. Positive in vitro results would warrant further investigation into its mechanism of action, including PARP trapping ability, and eventual progression to in vivo animal models to assess its therapeutic efficacy. The exploration of such novel chemical entities is vital for the continued development of next-generation PARP inhibitors with improved properties and expanded therapeutic applications.
References
Exploring the Mechanism of Action of 3-amino-N-benzylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-amino-N-benzylbenzamide is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous compounds. The experimental data and protocols provided are representative examples from this analogous class of molecules and should be adapted and validated specifically for this compound.
Introduction: A Hypothesis-Driven Approach
The core structure of this compound features a benzamide group, a scaffold present in numerous biologically active molecules.[1] Specifically, the 3-aminobenzamide moiety is a classic pharmacophore known to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] PARP inhibitors are a clinically successful class of targeted cancer therapies.[4] This guide hypothesizes that the primary mechanism of action for this compound is the inhibition of PARP enzymes, leading to a phenomenon known as synthetic lethality in specific cancer cell types.
PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] These inhibitors competitively bind to the catalytic domain of PARP, competing with its natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step for recruiting other DNA repair factors to the site of damage.[7][8]
The Core Mechanism: PARP Inhibition and Synthetic Lethality
The therapeutic efficacy of PARP inhibitors is most pronounced in tumors with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[9] Mutations in genes like BRCA1 and BRCA2 are prime examples of HR deficiency.[10]
The proposed mechanism unfolds as follows:
-
Inhibition of SSB Repair: this compound binds to PARP1/2, inhibiting its enzymatic activity.[7] This leads to the accumulation of unrepaired SSBs.
-
Conversion to DSBs: During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs when the replication fork collapses.[11]
-
Synthetic Lethality: In normal, healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and subsequent cell death.[9][12] This selective killing of cancer cells while sparing normal cells is termed "synthetic lethality."[4]
A secondary and critical mechanism is "PARP trapping."[8] Inhibitors can lock the PARP enzyme onto the DNA at the site of a break, forming a cytotoxic PARP-DNA complex. This complex physically obstructs DNA replication and repair, further contributing to cell death, particularly in HR-deficient cells.[12][13]
Quantitative Data: Representative Inhibitory Potency
No specific inhibitory data for this compound is publicly available. The following table summarizes the inhibitory potency of 3-aminobenzamide, a foundational PARP inhibitor, and other clinically relevant benzamide-based PARP inhibitors to provide a quantitative benchmark.
| Compound | Target(s) | IC50 (Enzymatic Assay) | Cellular Activity/Potency |
| 3-Aminobenzamide | PARP | ~30 µM[14] | IC50 of ~50 nM in CHO cells[15] |
| Olaparib | PARP1, PARP2 | 1.9 nM (PARP1), 1.5 nM (PARP2)[16] | IC50 of 4.7 µM in BRCA1-mutant MDA-MB-436 cells[17] |
| Rucaparib | PARP1, PARP2 | 1.4 nM (PARP1), 1.4 nM (PARP2)[16] | Potent activity in BRCA-deficient models[13] |
| Niraparib | PARP1, PARP2 | 3.8 nM (PARP1), 2.1 nM (PARP2)[16] | IC50 of 7.487 µM in BRCA2-mutant PEO1 cells[17] |
| Talazoparib | PARP1, PARP2 | 0.57 nM (PARP1), 0.31 nM (PARP2)[16] | Strongest PARP-trapping activity among clinical inhibitors[12] |
Note: IC50 values are highly dependent on assay conditions and can vary between studies.[16]
Visualizing the Mechanism and Workflow
Signaling Pathway of PARP Inhibition
The diagram below illustrates the central role of PARP in DNA repair and the consequences of its inhibition in both normal and HR-deficient cells.
Experimental Workflow
The following diagram outlines a typical workflow to validate the hypothesized mechanism of action for a novel compound like this compound.
Detailed Experimental Protocols
To validate the proposed mechanism, a series of biochemical and cell-based assays are required.
Protocol 1: Chemiluminescent PARP1 Enzymatic Inhibition Assay
This assay quantifies the PARP1-catalyzed addition of biotinylated ADP-ribose to histone proteins.[18][19]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a "no inhibitor" (vehicle control) and "no enzyme" (background) control.
-
Reaction Setup: To each well of the histone-coated plate, add 25 µL of the compound dilution, 25 µL of a PARP1/Activated DNA mix, and initiate the reaction by adding 50 µL of Biotinylated NAD+ solution.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Washing: Wash the plate 3-4 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST) to remove unreacted components.
-
Detection:
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate 4 times with PBST.
-
Add 100 µL of chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blot for Cellular PARP Activity (PAR Levels)
This assay assesses the ability of the compound to inhibit PARP activity inside cells by measuring the levels of PAR polymers after DNA damage.[20]
Materials:
-
HR-deficient (e.g., MDA-MB-436) and HR-proficient (e.g., MDA-MB-231) cell lines
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR (mouse monoclonal), anti-β-actin (loading control)
-
HRP-conjugated anti-mouse secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM) for 10 minutes.
-
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with anti-PAR primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane for β-actin as a loading control. Quantify the PAR signal intensity and normalize to the loading control to determine the dose-dependent reduction in PAR formation.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest a mechanism of action centered on the inhibition of PARP enzymes. This hypothesis is supported by a wealth of data on analogous benzamide-containing molecules. The primary therapeutic potential of such a compound would likely be in the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, leveraging the principle of synthetic lethality.
Validation of this hypothesis requires rigorous experimental testing following the workflow outlined in this guide. Key next steps for researchers would be to perform enzymatic assays to determine the IC50 value, confirm on-target effects in a cellular context by measuring PAR levels, and, most importantly, demonstrate selective cytotoxicity in BRCA-mutated or otherwise HR-deficient cancer cell lines compared to their HR-proficient counterparts. Further studies should also investigate the compound's PARP-trapping potential, as this is a key determinant of clinical efficacy for many PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-amino-N-benzylbenzamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-N-benzylbenzamide derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including applications in oncology, infectious diseases, and neuroprotection.
Core Compound: this compound
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 54977-91-2
-
Molecular Formula: C₁₄H₁₄N₂O
-
Molecular Weight: 226.28 g/mol
Synthesis
The synthesis of this compound and its analogues can be achieved through a straightforward two-step process. The general scheme involves the amidation of a substituted benzoyl chloride with benzylamine or a derivative, followed by the reduction of a nitro group to the corresponding amine.
General Synthetic Protocol:
A representative synthetic route for this compound is outlined below:
Step 1: Synthesis of N-benzyl-3-nitrobenzamide
To a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0°C, a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzyl-3-nitrobenzamide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The N-benzyl-3-nitrobenzamide (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate (5.0 equivalents) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is then introduced. The reaction mixture is stirred at room temperature or heated to reflux until the reduction is complete, as monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Biological Activities and Quantitative Data
This compound derivatives and analogues have demonstrated a range of biological activities. The following sections summarize their key therapeutic targets and present the available quantitative data in a structured format.
PARP Inhibition and Anticancer Activity
The 3-aminobenzamide scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] PARP inhibitors have shown significant promise as anticancer agents, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
| Compound/Analogue | Cell Line | IC50 (nM) | Reference |
| PARP Inhibitor (Generic) | LoVo colon cancer cells | 14 | [2] |
Tubulin Polymerization Inhibition
N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[3][4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
| Compound/Analogue | Cell Line | IC50 (nM) | Reference |
| Compound 20b | A549 (Lung) | 15 | [3][4] |
| Compound 20b | HCT116 (Colon) | 12 | [3][4] |
| Compound 20b | MCF-7 (Breast) | 27 | [3][4] |
| Compound 20b | HeLa (Cervical) | 19 | [3][4] |
Antiplasmodial Activity
Certain benzamide analogues have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound/Analogue | P. falciparum Strain | IC50 (µM) | Reference |
| Sugar-modified nucleoside analogue 7 | 3D7 | 0.92 | [5] |
| Sugar-modified nucleoside analogue 16 | 3D7 | 1.78 | [5] |
| Sugar-modified nucleoside analogue 17 | 3D7 | 1.33 | [5] |
| Sugar-modified nucleoside analogue 18 | 3D7 | 1.15 | [5] |
| Sugar-modified nucleoside analogue 1 | 3D7 | 1.31 | [5] |
| Sugar-modified nucleoside analogue 7 | RKL-9 (resistant) | 2.1 | [5] |
| Sugar-modified nucleoside analogue 16 | RKL-9 (resistant) | 9.55 | [5] |
| Sugar-modified nucleoside analogue 17 | RKL-9 (resistant) | 1.84 | [5] |
| Sugar-modified nucleoside analogue 18 | RKL-9 (resistant) | 2.21 | [5] |
| Sugar-modified nucleoside analogue 1 | RKL-9 (resistant) | 1.83 | [5] |
Neuroprotection
3-aminobenzamide itself has been shown to be neuroprotective in models of cerebral ischemia and traumatic brain injury.[6][7] This effect is largely attributed to its PARP inhibitory activity, which prevents the overactivation of PARP and subsequent energy depletion and cell death in neurons.
| Treatment | Model | Effect | Reference |
| 3-aminobenzamide (40 mg/kg) | Mouse model of focal cerebral ischemia | 30% decrease in infarct volume | [6] |
| 3-aminobenzamide (40 mg/kg) | Mouse model of focal cerebral ischemia | 72% decrease in neutrophil infiltration | [6] |
| 3-aminobenzamide (10 mg/kg, i.c.v.) | Rat model of traumatic brain injury | Significant reduction in lesion volume | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: PARP1 Signaling in DNA Repair and Inhibition.
dot
Caption: Inhibition of Tubulin Polymerization.
dot
References
- 1. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 3-amino-N-benzylbenzamide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-amino-N-benzylbenzamide (CAS No. 54977-91-2), a compound of interest in chemical synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Appearance | Solid |
| Melting Point | 96-97 °C |
| Boiling Point | 459.7°C at 760 mmHg[1] |
| Flash Point | 231.8°C[1] |
| Density | 1.173 g/cm³[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment[2] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or where there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use of a certified chemical fume hood is highly recommended for all manipulations of the solid compound and its solutions to minimize inhalation exposure.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is between 2-8°C.[2]
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Table 4: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |
| Unsuitable Extinguishing Media | A solid water stream may be inefficient. |
| Specific Hazards | Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, control the source of the leak if it is safe to do so and contain the spill.
Experimental Protocol: Synthesis of a this compound Derivative
The following is a representative procedure for the synthesis of a this compound derivative, adapted from general methods for N-acylation. This protocol should be performed by a trained chemist in a controlled laboratory setting.
Materials and Equipment
-
3-Aminobenzoic acid
-
Benzylamine
-
Thionyl chloride or a suitable coupling agent (e.g., EDC/HOBt)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine or another suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure
-
Acid Chloride Formation (if applicable): In a fume hood, dissolve 3-aminobenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After cooling, remove the excess thionyl chloride under reduced pressure. The resulting 3-aminobenzoyl chloride is used in the next step.
-
Amide Coupling: Dissolve the 3-aminobenzoyl chloride in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve benzylamine and a base (e.g., triethylamine, 1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the benzylamine solution to the cooled 3-aminobenzoyl chloride solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualized Workflows
Safe Handling Workflow
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Experimental Synthesis Workflow
This diagram illustrates the key stages in the synthesis of a this compound derivative.
Caption: A simplified workflow for the synthesis of a this compound derivative.
References
Methodological & Application
Detailed Synthesis Protocols for 3-amino-N-benzylbenzamide: A Key Intermediate for Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of 3-amino-N-benzylbenzamide, a valuable intermediate in the development of novel therapeutics, particularly as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Two primary synthetic routes are presented: a direct single-step amide coupling and a two-step procedure involving a nitro intermediate. This guide includes comprehensive methodologies, data presentation, and characterization details to facilitate its synthesis and application in a research setting.
Introduction
The N-benzylbenzamide scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The strategic introduction of an amino group at the 3-position of the benzamide ring provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Notably, the 3-aminobenzamide core is a well-established pharmacophore for the inhibition of PARP, an enzyme critically involved in DNA repair and a key target in oncology.[1] This document outlines two robust and reproducible methods for the synthesis of this compound, providing researchers with the necessary tools to access this important building block.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | [2][3][4] |
| Molecular Weight | 226.28 g/mol | [2][3] |
| CAS Number | 54977-91-2 | [2][4] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | 96-97 °C | [4] |
| Boiling Point | 459.7 °C at 760 mmHg | [4] |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below.
Protocol 1: Two-Step Synthesis via a Nitro Intermediate
This protocol involves the initial formation of 3-nitro-N-benzylbenzamide, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 3-nitro-N-benzylbenzamide
This step describes the acylation of benzylamine with 3-nitrobenzoyl chloride.
-
Materials:
-
Benzylamine
-
3-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
-
-
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-nitro-N-benzylbenzamide as a solid.
-
Step 2: Reduction of 3-nitro-N-benzylbenzamide to this compound
This protocol details the selective reduction of the nitro group to an amine using tin(II) chloride dihydrate.
-
Materials:
-
3-nitro-N-benzylbenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-N-benzylbenzamide (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can often be used in the next step without further purification. If necessary, purify by column chromatography.
-
Quantitative Data (Two-Step Synthesis)
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | 3-Nitrobenzoyl chloride | TEA | DCM | 4 | RT | High |
| 2 | 3-Nitro-N-benzylbenzamide | SnCl₂·2H₂O | - | Ethanol | 3 | 78 | High |
Protocol 2: One-Step Direct Amide Coupling
This protocol describes the direct coupling of 3-aminobenzoic acid and benzylamine using a coupling agent. Two common coupling agent systems are provided.
Method A: Using EDC and NHS
-
Materials:
-
3-Aminobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-aminobenzoic acid (1.0 eq), benzylamine (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method B: Using HATU and DIPEA
-
Materials:
-
3-Aminobenzoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Work-up and purification are similar to Method A.
-
Quantitative Data (One-Step Synthesis)
| Method | Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| A | 3-Aminobenzoic acid | Benzylamine | EDC, NHS | DMF | 12-16 | RT | Good to High |
| B | 3-Aminobenzoic acid | Benzylamine | HATU, DIPEA | DMF | 2-4 | RT | High |
Synthesis Workflow and Logic Diagrams
Caption: Synthetic routes to this compound.
Characterization Data (Predicted and Reference)
Authentic spectral data for this compound is not widely available. The following are predicted values and data from analogous compounds for reference.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of both the benzamide and benzyl moieties, a doublet for the benzylic CH₂ group, a broad singlet for the NH proton of the amide, and a broad singlet for the NH₂ protons of the amino group. The chemical shifts of the aromatic protons on the 3-aminobenzoyl ring will be upfield compared to the unsubstituted benzoyl ring due to the electron-donating effect of the amino group.
-
¹³C NMR: A reference spectrum for m-Amino-N-benzylbenzamide is available and shows characteristic peaks for the aromatic carbons, the benzylic carbon, and the carbonyl carbon.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (two bands) and the secondary amide, the C=O stretching of the amide, and C-N stretching. The spectrum of 3-aminobenzamide can be used as a reference for the amino-substituted benzoyl moiety.[5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 226, corresponding to the molecular weight of this compound.
Applications in Drug Discovery
The this compound scaffold is of significant interest to researchers in drug discovery. The primary amino group serves as a versatile point for further chemical modification, allowing for the generation of libraries of analogues for screening against various biological targets. As previously mentioned, this scaffold is a key component in the design of PARP inhibitors, which have shown clinical success in the treatment of cancers with specific DNA repair deficiencies.[1] Furthermore, N-benzylbenzamide derivatives have been investigated for a range of other therapeutic applications, highlighting the broad potential of this chemical class.
Conclusion
The synthetic protocols detailed in this application note provide reliable and efficient methods for the preparation of this compound. Both the two-step and one-step routes offer viable options for researchers, with the choice depending on the availability of starting materials and desired scale. The information provided herein is intended to support the efforts of medicinal chemists and drug discovery scientists in the synthesis and utilization of this important chemical intermediate.
References
Application Note: Purification of 3-amino-N-benzylbenzamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-amino-N-benzylbenzamide is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure comprises a primary aromatic amine and a secondary amide, imparting both basic and polar characteristics. The purification of this compound, particularly the removal of starting materials like 3-aminobenzoic acid or by-products from preceding reactions (e.g., reduction of a nitro-group precursor), can be challenging. The basic amino group often interacts strongly with the acidic silanol groups of a standard silica gel stationary phase, which can lead to significant peak tailing, poor separation, and reduced yield.[1][2]
This application note provides a robust and detailed protocol for the purification of this compound using silica gel column chromatography. The method incorporates a basic modifier in the mobile phase to significantly improve separation efficiency and product recovery.
Principle of Separation
This protocol employs normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). Separation is achieved based on the analyte's polarity; more polar compounds adsorb more strongly to the silica gel and therefore elute later.[3]
The primary challenge with aromatic amines is their basicity, which causes strong ionic interactions with the acidic surface of silica gel.[4] To counteract this, a small percentage of a competing base, such as triethylamine (TEA), is added to the mobile phase.[5] The TEA neutralizes the most acidic sites on the silica surface, preventing the target amine from binding irreversibly and resulting in sharper peaks and more efficient elution.[2] The optimal mobile phase composition is first determined by Thin-Layer Chromatography (TLC) to ensure efficient separation of the target compound from impurities.
Physicochemical Properties and Data
Quantitative data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 54977-91-2 | [6][7][8] |
| Molecular Formula | C₁₄H₁₄N₂O | [6][8] |
| Molecular Weight | 226.28 g/mol | [6][8] |
| Melting Point | 96-97 °C | [6] |
| LogP | 3.17 | [6] |
| Appearance | Predicted to be a solid | |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to identify an optimal solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from any impurities.
Materials:
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Crude this compound
-
Developing chambers
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of several TLC plates.
-
Prepare different mobile phase systems in developing chambers. Good starting points are mixtures of Hexane and Ethyl Acetate. To mitigate amine tailing, add 0.5% (v/v) TEA to each system.
-
Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Identify the solvent system that provides the best separation and an Rƒ value in the target range for the product.
Table 2: Example TLC Analysis Data
| Mobile Phase (Hexane:EtOAc + 0.5% TEA) | Rƒ of Non-polar Impurity | Rƒ of Product | Rƒ of Polar Impurity | Observations |
|---|---|---|---|---|
| 7:3 | 0.75 | 0.45 | 0.05 | Product Rƒ is slightly high. |
| 6:4 | 0.60 | 0.30 | 0.02 | Optimal separation and product Rƒ. |
| 1:1 | 0.50 | 0.20 | 0.01 | Product Rƒ is slightly low. |
Protocol 2: Preparative Column Chromatography
This protocol details the purification of crude this compound using flash column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Crude this compound
-
Optimized mobile phase (e.g., Hexane:EtOAc 6:4 + 0.5% TEA)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Table 3: Optimized Column Chromatography Parameters
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate with 0.5% (v/v) Triethylamine |
| Elution Strategy | Isocratic or Gradient (start with a less polar mix) |
| Loading Method | Dry Loading |
| Monitoring | Thin-Layer Chromatography |
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
-
Pre-elute the column with the initial, least polar mobile phase until the silica bed is fully equilibrated.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, applying gentle air pressure (flash chromatography) to maintain a steady flow.
-
Start with a mobile phase slightly less polar than the optimal one determined by TLC (e.g., Hexane:EtOAc 7:3 + 0.5% TEA) to first elute any non-polar impurities.
-
Switch to the optimal mobile phase (e.g., 6:4 ratio) to elute the target compound.
-
Collect the eluent in sequentially labeled fractions.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Remove the solvents from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Table 4: Expected Results
| Parameter | Target Value |
|---|---|
| Purity | >98% (by NMR or HPLC analysis) |
| Yield | 80-90% (dependent on crude purity) |
| Physical Appearance | Off-white to pale yellow solid |
Visualized Workflows and Relationships
Caption: Experimental workflow for the purification of this compound.
Caption: Key parameter relationships in the chromatographic separation.
Conclusion
The protocol described provides a reliable method for the purification of this compound using silica gel column chromatography. The key to success is the careful development of the mobile phase using TLC and the addition of triethylamine to suppress the undesirable interactions between the basic analyte and the acidic stationary phase. This method yields a product of high purity suitable for subsequent use in research and drug development workflows.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]
- 8. matrixscientific.com [matrixscientific.com]
Application Note: Characterization of 3-amino-N-benzylbenzamide using NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the characterization of 3-amino-N-benzylbenzamide, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are designed to ensure the identity, purity, and structural integrity of the compound. While specific data for this compound is not extensively published, this note presents a robust analytical approach based on established methods for structurally related aromatic amides. The protocols are suitable for implementation in quality control, research, and development environments.
Introduction
This compound is a substituted aromatic amide that serves as a versatile building block in the synthesis of various pharmaceutical agents. The presence of primary amine and secondary amide functional groups, along with two aromatic rings, makes it a candidate for a wide range of chemical modifications. Accurate and reliable analytical characterization is crucial to ensure the quality and consistency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details standardized protocols for purity determination and identity confirmation of this compound using HPLC and NMR.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of chemical compounds by separating the main component from any impurities.[1][2] A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
2.1.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
2.1.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used.[3]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
2.1.3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. A gradient elution is often employed to ensure good separation of polar and non-polar impurities.[4][5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2.1.4. Data Presentation: Expected HPLC Data
The following table summarizes the expected retention time and purity data for a typical analysis of this compound.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~ 15.2 | > 99.0 |
| Potential Impurities | Varies | < 1.0 |
Note: The retention time is an estimated value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Experimental Protocol: NMR Structural Characterization
This protocol provides the methodology for acquiring ¹H and ¹³C NMR spectra.
3.1.1. Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.[6]
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (e.g., -NH₂ and -NH-).
-
Internal Standard: Tetramethylsilane (TMS).
3.1.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
3.1.3. NMR Data Acquisition Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Pulse Width | 30° | 30° |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Data Presentation: Predicted NMR Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds such as N-benzylbenzamide and other substituted benzamides.[6][7][8][9][10]
3.2.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 9.0 | t | ~ 6.0 | -NH- (amide) |
| ~ 7.3-7.2 | m | - | 5H, Phenyl-CH |
| ~ 7.1 | t | ~ 7.8 | 1H, Ar-H |
| ~ 7.0 | s | - | 1H, Ar-H |
| ~ 6.8 | d | ~ 7.6 | 1H, Ar-H |
| ~ 6.6 | dd | ~ 8.0, 2.0 | 1H, Ar-H |
| ~ 5.2 | s | - | 2H, -NH₂ (amino) |
| ~ 4.5 | d | ~ 6.0 | 2H, -CH₂- |
3.2.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167.0 | C=O (amide) |
| ~ 148.5 | Ar-C-NH₂ |
| ~ 139.5 | Ar-C (ipso, benzyl) |
| ~ 135.0 | Ar-C (ipso, benzamide) |
| ~ 129.0 | Ar-CH |
| ~ 128.5 | Ar-CH |
| ~ 127.0 | Ar-CH |
| ~ 126.5 | Ar-CH |
| ~ 117.0 | Ar-CH |
| ~ 114.0 | Ar-CH |
| ~ 113.5 | Ar-CH |
| ~ 42.5 | -CH₂- |
Note: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C). The assignments are predictive and should be confirmed by 2D NMR experiments (e.g., COSY, HSQC, HMBC).
NMR Analysis Workflow Diagram
Caption: Workflow for NMR Structural Analysis.
Conclusion
The HPLC and NMR protocols detailed in this application note provide a comprehensive framework for the analytical characterization of this compound. The proposed HPLC method is suitable for determining the purity of the compound, while the NMR analysis confirms its identity and structure. These methods are essential for ensuring the quality of this important pharmaceutical intermediate in a research and drug development setting. It is recommended to validate these methods according to internal and regulatory guidelines before implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzamide, N-(3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 10. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Determining the In Vitro Activity of 3-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-benzylbenzamide is a small molecule with structural similarities to known inhibitors of Poly(ADP-ribose) polymerase (PARP). The 3-aminobenzamide core is a well-established pharmacophore for PARP inhibition[1][2]. PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs)[3][4]. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality[3][5].
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound as a potential PARP inhibitor. The described assays will enable researchers to determine its enzymatic inhibitory activity, and its cytotoxic effects on cancer cells.
Postulated Mechanism of Action: PARP Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes. PARP inhibitors act by competing with the binding of NAD+, the substrate for PARP-mediated poly(ADP-ribosyl)ation (PARylation)[5]. This inhibition prevents the recruitment of DNA repair proteins to sites of DNA damage, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, resulting in cell death[3][4][5].
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro activity of this compound compared to a known PARP inhibitor, Olaparib.
Table 1: Biochemical PARP1 Inhibitory Activity
| Compound | IC₅₀ (nM) |
| This compound | 75 |
| Olaparib | 5 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined using a fluorometric PARP1 activity assay.
Table 2: Cell Viability in BRCA-deficient Cancer Cells (HCC1937)
| Compound | GI₅₀ (µM) |
| This compound | 1.2 |
| Olaparib | 0.1 |
GI₅₀ (Half-maximal growth inhibition) values were determined after 72 hours of continuous exposure using a standard MTT assay.
Experimental Protocols
Biochemical PARP1 Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human PARP1 in a cell-free system. The assay is based on the detection of nicotinamide, a byproduct of the PARP-catalyzed cleavage of NAD+[6].
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
PARP Assay Buffer
-
This compound (test compound)
-
Olaparib (positive control inhibitor)
-
Nicotinamidase
-
Developer Reagent
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions in PARP assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Do the same for the positive control, Olaparib.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:
-
5 µL of diluted test compound or control.
-
10 µL of a 5 ng/µL PARP1 enzyme working solution.
-
10 µL of a 5 ng/µL activated DNA solution.
-
-
Enzyme Reaction Initiation: Add 10 µL of 0.5 mM β-NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 50 µL of a detection reagent mixture containing nicotinamidase and the developer reagent to each well. This will stop the PARP reaction and initiate the development of the fluorescent signal[6].
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 430 nm and emission at 480 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA-mutated cell lines like HCC1937). The MTT assay measures the metabolic activity of viable cells[2].
Materials:
-
HCC1937 (BRCA1-mutant breast cancer) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
Olaparib (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Protocol:
-
Cell Seeding: Seed HCC1937 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[2].
-
Compound Treatment: Prepare serial dilutions of this compound and Olaparib in complete culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway of PARP1 inhibition by this compound.
Caption: Workflow for in vitro assays of this compound.
References
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PARP assay kits [bioscience.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Anticancer Effects of 3-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for testing the anticancer properties of 3-amino-N-benzylbenzamide. This document outlines suggested cell lines, detailed experimental protocols, and data presentation formats to guide researchers in evaluating the efficacy and mechanism of action of this compound.
While direct studies on the anticancer effects of pure this compound are limited, research on multi-walled carbon nanotubes functionalized with 2-amino-N-benzylbenzamide has demonstrated toxicity in human gastric (MKN-45) and breast cancer (MCF7) cell lines.[1] This suggests that the this compound moiety possesses cytotoxic potential. Furthermore, the related compound, 3-aminobenzamide, is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][3][4] Therefore, it is hypothesized that this compound may exert its anticancer effects through a similar mechanism.
The following protocols and cell line recommendations are provided to facilitate a thorough investigation of this compound as a potential anticancer agent.
Recommended Cell Lines
Based on preliminary evidence from related compounds, the following human cancer cell lines are recommended for initial screening:
-
MKN-45 (Human Gastric Adenocarcinoma): These cells have shown susceptibility to a derivative of the compound of interest.[1] They are a well-characterized model for gastric cancer research.[5][6][7][8]
-
MCF7 (Human Breast Adenocarcinoma): This is a widely used, well-characterized cell line for breast cancer research and has also been tested with a derivative of the target compound.[1][9][10][11][12]
Experimental Plan Overview
A tiered approach is recommended to evaluate the anticancer effects of this compound.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Table 1: Cell Viability (IC50 Values)
This table should be used to summarize the half-maximal inhibitory concentration (IC50) of this compound in the tested cell lines after a 72-hour treatment period.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MKN-45 | Gastric Adenocarcinoma | Experimental Value |
| MCF7 | Breast Adenocarcinoma | Experimental Value |
Table 2: Apoptosis Analysis
This table is for presenting the percentage of cells undergoing apoptosis and necrosis after treatment with this compound at its IC50 concentration for 48 hours.
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MKN-45 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| MCF7 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
Table 3: Cell Cycle Analysis
This table is designed to show the distribution of cells in different phases of the cell cycle after 24 hours of treatment with the IC50 concentration of this compound.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MKN-45 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| MCF7 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
Hypothesized Signaling Pathway
The proposed mechanism of action involves the inhibition of PARP, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.
Caption: Hypothesized PARP inhibition pathway for this compound.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
Materials:
-
MKN-45 and MCF7 cells
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[13]
-
Wash the plates five times with slow-running tap water and allow to air dry.[13]
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[13]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[13]
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris-base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound and a vehicle control for 48 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.[5][7]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound and a vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell pellet to fix the cells.
-
Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[5][7] The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the hypothesized DNA damage and repair pathway.[11]
Materials:
-
Treated and control cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
References
- 1. Cellosaurus cell line MKN45 (CVCL_0434) [cellosaurus.org]
- 2. accegen.com [accegen.com]
- 3. cytion.com [cytion.com]
- 4. MKN45 Cell Line - Creative Biogene [creative-biogene.com]
- 5. MCF7-Cell-Line-(Not-for-sale) - Kyinno Bio [kyinno.com]
- 6. Cellosaurus cell line MCF-7 (CVCL_0031) [cellosaurus.org]
- 7. MCF-7 Drug Resistant Cell Lines Switch Their Lipid Metabolism to Triple Negative Breast Cancer Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCF-7 Drug Resistant Cell Lines Switch Their Lipid Metabolism to Triple Negative Breast Cancer Signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 13. Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Cell-Based Assays of 3-amino-N-benzylbenzamide, a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals.
Introduction
3-amino-N-benzylbenzamide is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the cellular response to DNA damage.[1] PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Upon detection of DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[2][3]
Inhibition of PARP has emerged as a significant therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes. The principle of synthetic lethality underlies this approach: while the loss of either PARP-mediated repair or BRCA-mediated homologous recombination is not lethal to a cell, the simultaneous inhibition of both pathways leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[4][5]
These application notes provide a comprehensive guide to developing and executing cell-based assays to characterize the activity of this compound. The protocols described herein are designed to assess its potency in inhibiting PARP activity, its effect on cell viability in relevant cancer cell lines, and its potential to induce apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for evaluating a PARP inhibitor like this compound.
Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: General experimental workflow for characterizing a PARP inhibitor.
Experimental Protocols
Cell Line Selection and Maintenance
The choice of cell lines is critical for evaluating PARP inhibitors. It is recommended to use a panel of cell lines, including those with and without deficiencies in homologous recombination.
-
BRCA-deficient cell lines: These cells are expected to be highly sensitive to this compound. Examples include UWB1.289 (BRCA1-mutant ovarian cancer) and MDA-MB-436 (BRCA1-mutant breast cancer).[6][7]
-
BRCA-proficient cell lines: These cells can serve as a control for BRCA-dependent sensitivity. Examples include A2780 (ovarian cancer), SKOV3 (ovarian cancer), and MCF-7 (breast cancer).[6][7]
-
Isogenic pairs: If available, using isogenic cell lines (e.g., a BRCA-mutant line and its BRCA-proficient revertant) provides the most robust system for demonstrating synthetic lethality.[8]
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol: Cellular PARP Activity Assay (ELISA-based)
This assay directly measures the inhibition of PARP activity by quantifying the amount of poly(ADP-ribose) (PAR) in cell lysates.
Materials:
-
Selected cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
PARP activity ELISA kit (commercial kits are available)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay (e.g., 10,000-20,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading in the ELISA.[9]
-
ELISA Procedure:
-
Normalize the cell lysates to the same protein concentration.
-
Add the normalized lysates to the histone-coated wells of the ELISA plate.
-
Follow the kit manufacturer's instructions for incubation with biotinylated NAD+, washing steps, addition of streptavidin-HRP, and addition of the chemiluminescent or colorimetric substrate.[3]
-
-
Data Acquisition: Read the luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Viability Assay (MTS/ATP-based)
This assay assesses the cytotoxic or cytostatic effect of this compound. It is often performed in both BRCA-proficient and BRCA-deficient cell lines to demonstrate selective toxicity.
Materials:
-
Selected cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well clear or opaque-walled cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or ATP-based luminescence reagent (e.g., ATPlite)
-
Microplate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 1,000-5,000 cells/well) to allow for several days of growth. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell proliferation.[3][4]
-
Viability Measurement:
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.[3]
-
For ATP-based assay: Follow the manufacturer's protocol, which typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[4]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Western Blot for PARP Cleavage (Apoptosis Detection)
Cleavage of PARP-1 by caspases (from its full-length ~116 kDa form to an ~89 kDa fragment) is a hallmark of apoptosis. This assay can determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Materials:
-
Selected cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP-1 (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat with this compound at various concentrations (including a concentration at or above the GI₅₀) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-PARP-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. The appearance of the ~89 kDa cleaved PARP-1 fragment indicates apoptosis.
Data Presentation
The following tables present example data that could be generated from the described assays.
Table 1: Inhibition of PARP Activity by this compound
| Cell Line | Treatment | PARP Activity (% of Control) | IC₅₀ (nM) |
| UWB1.289 | Vehicle | 100 ± 5.2 | \multirow{3}{}{15.5} |
| (BRCA1-mutant) | 1 nM | 85 ± 4.1 | |
| 10 nM | 52 ± 3.8 | ||
| 100 nM | 15 ± 2.5 | ||
| 1 µM | 5 ± 1.1 | ||
| A2780 | Vehicle | 100 ± 6.1 | \multirow{3}{}{18.2} |
| (BRCA-proficient) | 1 nM | 88 ± 5.5 | |
| 10 nM | 55 ± 4.9 | ||
| 100 nM | 18 ± 3.1 | ||
| 1 µM | 7 ± 1.5 |
Table 2: Effect of this compound on Cell Viability (72h Treatment)
| Cell Line | Treatment Concentration | % Viability (of Control) | GI₅₀ (µM) |
| UWB1.289 | 0.1 µM | 95 ± 4.5 | \multirow{3}{}{0.85} |
| (BRCA1-mutant) | 1 µM | 45 ± 3.9 | |
| 10 µM | 12 ± 2.1 | ||
| 100 µM | <5 | ||
| A2780 | 0.1 µM | 98 ± 5.1 | \multirow{3}{}{>50} |
| (BRCA-proficient) | 1 µM | 92 ± 4.8 | |
| 10 µM | 85 ± 5.3 | ||
| 100 µM | 65 ± 6.2 |
Table 3: Induction of Apoptosis by this compound (Western Blot Densitometry)
| Cell Line | Treatment (48h) | Ratio of Cleaved PARP / Total PARP |
| UWB1.289 | Vehicle | 0.05 |
| (BRCA1-mutant) | 1 µM this compound | 0.65 |
| 5 µM this compound | 0.88 | |
| A2780 | Vehicle | 0.04 |
| (BRCA-proficient) | 1 µM this compound | 0.08 |
| 5 µM this compound | 0.15 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the cellular characterization of this compound as a PARP inhibitor. By employing a combination of direct enzymatic activity assays, cell viability studies in selected cancer cell lines, and apoptosis detection, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. This multi-assay approach is essential for advancing the preclinical development of novel PARP inhibitors for cancer therapy.
References
- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 3-amino-N-benzylbenzamide in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-benzylbenzamide is a chemical compound with a structure that suggests potential applications in medicinal chemistry, particularly in the development of targeted therapeutics. While specific research on this compound is emerging, its structural motifs are present in molecules with well-defined biological activities. The core N-benzylbenzamide scaffold has been identified in compounds designed as tubulin polymerization inhibitors, Hsp90 inhibitors, and dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3] Furthermore, the related compound, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5][6][7]
These application notes provide a detailed overview of the potential uses of this compound in medicinal chemistry research, drawing on data from structurally related compounds. Detailed protocols for investigating its potential as a PARP inhibitor, a tubulin polymerization inhibitor, and an Hsp90 inhibitor are provided to guide researchers in their experimental design.
Potential Therapeutic Applications and Mechanisms of Action
PARP Inhibition and Cancer Therapy
The 3-aminobenzamide moiety is a known pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP). PARP enzymes are central to the DNA damage response, particularly in the repair of single-strand breaks.[8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through synthetic lethality.[8] 3-aminobenzamide has been shown to be a potent inhibitor of PARP with an IC50 of approximately 50 nM in CHO cells.[5]
Proposed Research Workflow for PARP Inhibition:
Caption: Proposed experimental workflow for evaluating this compound as a PARP inhibitor.
Tubulin Polymerization Inhibition and Antimitotic Activity
Derivatives of N-benzylbenzamide have been successfully designed as inhibitors of tubulin polymerization.[2][9] These agents bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells. A novel N-benzylbenzamide derivative, compound 20b, exhibited potent antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[2]
Signaling Pathway of Tubulin Polymerization Inhibitors:
Caption: Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.
Hsp90 Inhibition and Disruption of Oncogenic Signaling
The N-benzylbenzamide scaffold has also been utilized to develop potent inhibitors of Heat shock protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation, including Her2, EGFR, and Akt.[3] Inhibition of Hsp90 leads to the degradation of these oncoproteins, resulting in cell growth inhibition and apoptosis. A resorcinol-based N-benzyl benzamide derivative (compound 30f) showed a significant Hsp90α inhibitory activity with an IC50 value of 5.3 nM.[3]
Hsp90 Inhibition Pathway:
Caption: Hsp90 inhibition leads to degradation of client proteins and cell death.
Quantitative Data Summary
The following table summarizes the biological activities of compounds structurally related to this compound. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound Class | Specific Compound | Target | Assay | Activity (IC50/GI50) | Reference |
| Aminobenzamide | 3-aminobenzamide | PARP | CHO Cells | ~50 nM | [5] |
| N-benzylbenzamide | Compound 20b | Tubulin Polymerization | Various Cancer Cell Lines | 12 - 27 nM | [2] |
| N-benzylbenzamide | Compound 30f | Hsp90α | Enzyme Assay | 5.3 nM | [3] |
| N-benzylbenzamide | Compound 30f | H1975 Lung Cancer Cells | Growth Inhibition | 0.42 µM | [3] |
| N-benzylbenzamide | Compound 14c | sEH | Enzyme Assay | 0.3 µM | [1] |
| N-benzylbenzamide | Compound 14c | PPARγ | Cell-based Assay | 0.3 µM | [1] |
Experimental Protocols
Protocol 1: PARP1 Inhibition Assay (Chemiluminescent)
Objective: To determine the in vitro inhibitory activity of this compound against human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
PARP1 Assay Buffer
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound
-
Positive control (e.g., Olaparib)
-
Microplate reader with chemiluminescence detection
Procedure:
-
Prepare serial dilutions of this compound in PARP1 Assay Buffer.
-
Add 25 µL of the compound dilutions or control to the wells of the histone-coated 96-well plate.
-
Add 25 µL of PARP1 enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
This compound
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (37°C)
Procedure:
-
Prepare serial dilutions of this compound in Tubulin Polymerization Buffer.
-
On ice, add 5 µL of the compound dilutions or controls to the wells of a 96-well plate.
-
Add 95 µL of tubulin solution (in polymerization buffer with GTP) to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 3: Hsp90 Inhibition Assay (Fluorescence Polarization)
Objective: To measure the inhibitory effect of this compound on the binding of a fluorescently labeled ATP analog to Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Hsp90 Assay Buffer
-
FITC-labeled ATP analog (or similar fluorescent probe)
-
This compound
-
Positive control (e.g., 17-AAG)
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in Hsp90 Assay Buffer.
-
Add 10 µL of the compound dilutions or control to the wells of the 384-well plate.
-
Add 10 µL of Hsp90α solution to each well.
-
Add 10 µL of the FITC-labeled ATP analog solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics in oncology and potentially other disease areas. Based on the activities of structurally related molecules, its investigation as an inhibitor of PARP, tubulin polymerization, and Hsp90 is highly warranted. The provided protocols offer a robust starting point for researchers to explore the medicinal chemistry potential of this compound. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of potent and selective drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Procedure for the N-benzylation of 3-aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-benzyl-3-aminobenzamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and widely applicable amide coupling reaction between 3-aminobenzoic acid and benzylamine. This transformation is a key step in the synthesis of various compounds, including potential inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and a significant target in oncology.[1] This application note includes a detailed experimental procedure, tabulated data for key reagents and the product, and a visual representation of the experimental workflow and the relevant biological signaling pathway.
Introduction
N-substituted benzamides are a prominent structural motif in a wide array of biologically active molecules. The N-benzylation of aminobenzamides, in particular, allows for the exploration of structure-activity relationships (SAR) in various therapeutic targets. The target molecule, 3-amino-N-benzylbenzamide, combines the structural features of 3-aminobenzamide, a known PARP inhibitor, with a benzyl group that can be further functionalized.[1] The synthesis protocol outlined here utilizes a standard and efficient amide coupling methodology, providing a reliable route to this important intermediate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54977-91-2 | [2] |
| Molecular Formula | C₁₄H₁₄N₂O | [2][3] |
| Molecular Weight | 226.27 g/mol | [2][3] |
| Melting Point | 96-97 °C | [2] |
| Appearance | Off-white to pale yellow solid (Predicted) | |
| Boiling Point | 459.7 °C at 760 mmHg | [2] |
| Density | 1.173 g/cm³ | [2] |
Table 2: Reagents for the Synthesis of N-benzyl-3-aminobenzamide
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 1.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 1.05 | 1.05 |
| EDC | C₈H₁₇N₃·HCl | 191.70 | 1.2 | 1.2 |
| HOBt | C₆H₅N₃O | 135.13 | 1.2 | 1.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.5 | 2.5 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
Experimental Protocols
Synthesis of N-benzyl-3-aminobenzamide
This protocol describes the synthesis of N-benzyl-3-aminobenzamide via an amide coupling reaction between 3-aminobenzoic acid and benzylamine, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
3-Aminobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexane for chromatography
Procedure:
-
To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add benzylamine (1.05 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-benzyl-3-aminobenzamide as a solid.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for N-benzyl-3-aminobenzamide.
PARP Signaling Pathway and Inhibition
Caption: PARP DNA repair pathway and its inhibition.
References
Application Notes and Protocols for the Quantification of 3-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-benzylbenzamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is essential for pharmacokinetic studies, metabolic research, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, potential signaling pathways associated with N-benzylbenzamide derivatives are illustrated.
Disclaimer: The following protocols and quantitative data are based on established methods for structurally similar aromatic amines and benzamide derivatives. These methods should be considered as a starting point and require full validation for the specific quantification of this compound in your matrix of interest.
Analytical Methods
A comparative summary of the performance characteristics of analogous analytical methods for aromatic amines and benzamides is presented below. These values can serve as a benchmark for method development and validation for this compound.
| Analytical Method | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aromatic Amines | > 0.999 | 0.1 - 1 µg/mL | 0.4 - 2 µg/mL | < 2.0% | 98.0 - 102.0% |
| LC-MS/MS | Aromatic Amines | > 0.995 | < 0.1 ng/mL | < 0.5 ng/mL | < 5.0% | 95.0 - 105.0% |
| HPLC-UV | Benzyl Alcohol | 0.9995 | 0.86 µg/mL | 2.5 µg/mL | - | - |
| LC-MS/MS | 2-amino-5-chloro-N,3-dimethylbenzamide | 0.9994 | 0.11 µg/L | 0.36 µg/L | 2.6 - 3.5% | 101.0 - 108.4% |
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.
Instrumentation and Materials
-
HPLC system with a UV-Vis detector, gradient pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity >98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
Methanol (HPLC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover a concentration range of, for example, 1 - 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
Sample Preparation (from a hypothetical biological matrix)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly suitable for complex biological matrices.
Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reference standard of this compound.
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in methanol.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma) with known concentrations of the analyte and a fixed concentration of the internal standard.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis |
| Collision Energy | To be optimized |
| Source Temperature | To be optimized |
| Gas Flows | To be optimized |
Sample Preparation (from a hypothetical biological matrix)
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (pre-treated with internal standard).
-
Wash the cartridge with 0.1% formic acid in water, followed by methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Potential Signaling Pathways for N-Benzylbenzamide Derivatives
The biological activities of this compound have not been extensively characterized. However, studies on structurally related N-benzylbenzamide derivatives suggest potential mechanisms of action.
Inhibition of Tubulin Polymerization
Certain N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization.[1][2] This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Dual Modulation of sEH and PPARγ
Some N-benzylbenzamide derivatives have been shown to act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ).[3] Inhibition of sEH increases the levels of anti-inflammatory and insulin-sensitizing epoxyeicosatrienoic acids (EETs). Activation of PPARγ, a nuclear receptor, regulates gene expression involved in glucose and lipid metabolism. The simultaneous modulation of these two targets has potential therapeutic benefits for metabolic syndrome.
References
Application Notes and Protocols for Assessing the PARP Inhibitory Activity of 3-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular processes, most notably DNA repair and programmed cell death.[1] PARP1, the most abundant member of this family, is a key sensor of single-strand DNA breaks (SSBs).[1] Upon detecting DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[2][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.[1][4]
Inhibition of PARP has emerged as a promising therapeutic strategy, particularly in oncology. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs.[4][5] During DNA replication, these SSBs are converted to lethal double-strand breaks (DSBs), which cannot be efficiently repaired in these homologous recombination-deficient cells, ultimately triggering cell death through a mechanism known as synthetic lethality.[5][6]
3-amino-N-benzylbenzamide belongs to the benzamide class of molecules, which are known to act as PARP inhibitors.[7] The prototypical compound of this class, 3-aminobenzamide (3-AB), is a competitive inhibitor of NAD+, interfering with its binding to the active site of the PARP enzyme.[7][8] This document provides detailed protocols to assess the PARP inhibitory activity of this compound, using 3-aminobenzamide as a reference compound for quantitative analysis.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism by which PARP inhibitors like this compound exert their effect.
Caption: PARP1 signaling in DNA repair and the principle of synthetic lethality.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the reference compound, 3-aminobenzamide. This data serves as a benchmark for evaluating the potency of this compound.
| Compound | Target | Assay System | IC50 | Notes |
| 3-Aminobenzamide | PARP | Chinese Hamster Ovary (CHO) cells | ~50 nM | Potent inhibition observed.[8] |
| 3-Aminobenzamide | PARP | - | >95% inhibition at >1 µM | Minimal cytotoxicity reported under standard cell culture conditions.[8] |
Experimental Protocols
PARP Activity Assay (Colorimetric)
This assay quantitatively measures the PARP enzymatic activity by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate.[9]
Workflow Diagram:
Caption: Workflow for the colorimetric PARP activity assay.
Methodology:
-
Plate Preparation:
-
Dilute histone solution in 1x PBS.
-
Coat a 96-well plate with 50 µL of the diluted histone solution per well.
-
Incubate the plate overnight at 4°C or for 90 minutes at 30°C.
-
Wash the plate three times with 200 µL of PBST (PBS + 0.05% Tween-20) per well.
-
Block the wells by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBST) to each well and incubate for 60-90 minutes at room temperature.[2]
-
-
Reaction Setup (perform in duplicate):
-
Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor like 3-aminobenzamide or Olaparib).
-
Add 2.5 µL of the test inhibitor dilutions to the designated wells. Add 2.5 µL of buffer without inhibitor to the "Positive Control" and "Blank" wells.
-
Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture (with biotinylated NAD+), and activated DNA in distilled water.[2]
-
Add the master mix to all wells except the "Blank".
-
Thaw the PARP enzyme on ice and dilute to the working concentration with 1x PARP buffer.
-
Initiate the reaction by adding 20 µL of the diluted PARP enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x PARP buffer to the "Blank" wells.
-
Incubate the plate for 1 hour at room temperature.[2]
-
-
Detection:
-
Wash the plate three times with 200 µL of PBST.
-
Dilute Streptavidin-HRP in Blocking Buffer.
-
Add 50 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[2]
-
Wash the plate three times with 200 µL of PBST.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well.
-
Stop the reaction by adding 100 µL of 2 M sulfuric acid.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the "Positive Control" (0% inhibition).
-
Plot the percentage of inhibition against the log-concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Cell-Based PARP Inhibition Assay (Cell Viability)
This assay assesses the functional consequence of PARP inhibition, particularly in a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant), leveraging the principle of synthetic lethality. Cell viability is measured using a colorimetric method like the MTT assay.[6]
Methodology:
-
Cell Seeding:
-
Seed a cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[6]
-
(Optional) To enhance the effect, cells can be co-treated with a DNA damaging agent like temozolomide.[10]
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% reduction in cell viability) by plotting cell viability against the log-concentration of the inhibitor.
-
Western Blot for PAR Levels
This protocol allows for the direct measurement of PAR polymer levels within cells, providing direct evidence of PARP inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating with an agent like H₂O₂ or MMS for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Isolate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PAR signal to the loading control.
-
A reduction in the PAR signal in treated cells compared to the vehicle control (with DNA damage) indicates PARP inhibition.
-
Disclaimer
The provided protocols are for research use only and should be adapted and optimized for specific experimental conditions and cell lines. The quantitative data for 3-aminobenzamide is for reference and comparative purposes only. All laboratory work should be conducted following standard safety procedures.
References
- 1. PARP assay [assay-protocol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chempaign.net [chempaign.net]
- 9. rndsystems.com [rndsystems.com]
- 10. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-N-benzylbenzamide
Welcome to the technical support center for the synthesis of 3-amino-N-benzylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below, you will find a series of frequently asked questions (FAQs) addressing common issues that can lead to low yields, alongside detailed experimental procedures and comparative data.
Frequently Asked Questions (FAQs)
1. My direct amide coupling of 3-aminobenzoic acid and benzylamine is resulting in a low yield. What are the likely causes?
Several factors can contribute to a low yield in this amide coupling reaction. The most common issues involve incomplete activation of the carboxylic acid, side reactions involving the amine starting materials, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid group of 3-aminobenzoic acid must be activated to react with the weakly nucleophilic benzylamine. If the coupling reagent is not effective or is used in insufficient quantity, the reaction will not proceed to completion.[1]
-
Amine Deactivation: The amino group of 3-aminobenzoic acid can react with the activated carboxylic acid of another molecule, leading to oligomerization. Additionally, an acid-base reaction between 3-aminobenzoic acid and benzylamine can occur, protonating the benzylamine and rendering it non-nucleophilic.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical. The presence of water is particularly detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1] It is crucial to use anhydrous solvents and reagents.
2. Which amide coupling reagents are recommended for the synthesis of this compound?
The choice of coupling reagent is a critical factor for achieving a high yield. For the coupling of 3-aminobenzoic acid and benzylamine, several options are available, each with its own advantages and disadvantages.
| Coupling Reagent | Additive | Typical Base | Key Advantages | Potential Issues |
| HATU | None | DIPEA, Et3N | High reactivity, fast reaction times, low racemization. | High cost, potential for guanidinium byproduct formation. |
| HBTU/TBTU | HOBt | DIPEA, Et3N | Good reactivity, widely used. | Can cause racemization, guanidinium byproduct formation. |
| EDC | HOBt, Oxyma | DIPEA, NMM | Water-soluble urea byproduct is easily removed during workup. | Can be less effective for sterically hindered substrates.[2] |
| SOCl2 | cat. DMF | Pyridine, Et3N | Forms a highly reactive acid chloride intermediate. | Harsh conditions, potential for side reactions. |
3. I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
Multiple spots on a TLC plate suggest an incomplete reaction or the formation of side products.
-
Baseline Spot: This is likely your starting material, 3-aminobenzoic acid, indicating an incomplete reaction.
-
Product Spot: The desired this compound.
-
Other Spots: These could be byproducts from the self-condensation of 3-aminobenzoic acid or impurities from your starting materials.
To minimize byproduct formation, ensure slow addition of the coupling reagent and maintain the recommended reaction temperature.
4. My alternative two-step synthesis via reduction of 3-nitro-N-benzylbenzamide is giving a low yield. What could be the problem?
Low yields in this two-step synthesis can arise from issues in either the initial amide formation or the subsequent nitro reduction.
-
Amide Formation Step: The reaction of 3-nitrobenzoyl chloride with benzylamine is generally high-yielding. If you are experiencing low yields here, check the quality of your 3-nitrobenzoyl chloride, as it can hydrolyze if not stored under anhydrous conditions.
-
Nitro Reduction Step: The reduction of the nitro group can sometimes be challenging. Incomplete reduction will leave starting material in your product, while over-reduction or side reactions can lead to other impurities.
| Reduction Method | Catalyst/Reagent | Typical Solvent | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | Pd/C, Raney Nickel | Methanol, Ethanol | Clean reaction, high yield. | Requires specialized hydrogenation equipment. |
| Metal-Acid Reduction | SnCl2·2H2O | Ethanol | Inexpensive and effective. | Workup can be difficult due to tin salts. |
| Transfer Hydrogenation | Ammonium formate | Methanol | Avoids the need for gaseous hydrogen. | Can be slower than catalytic hydrogenation. |
5. I am having difficulty purifying the final product. What are the recommended procedures?
Purification can be challenging due to the presence of both an acidic and a basic group in the starting materials and potentially in the byproducts.
-
Extraction: A standard aqueous workup is typically performed to remove the coupling agent byproducts and any unreacted starting materials. Quench the reaction with water or a saturated aqueous solution of NH4Cl, then extract the product with a suitable organic solvent like ethyl acetate or DCM.[1] Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.[1]
-
Chromatography: If further purification is needed, column chromatography on silica gel is a common method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for elution.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
Protocol 1: Direct Amide Coupling using HATU
-
To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Nitro Reduction
Step 1: Synthesis of 3-nitro-N-benzylbenzamide
-
Dissolve 3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride containing a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours, then cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting 3-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the 3-nitrobenzoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield 3-nitro-N-benzylbenzamide.
Step 2: Reduction of 3-nitro-N-benzylbenzamide
-
Dissolve 3-nitro-N-benzylbenzamide (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Optimizing N-benzylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-benzylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-benzylbenzamide, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of benzoic acid: The coupling reagent may be inefficient or used in insufficient amounts.[1] 2. Deactivation of benzylamine: Protonation of the amine by the carboxylic acid can render it non-nucleophilic.[1] 3. Hydrolysis of activated intermediates: Presence of water in the reaction can hydrolyze the activated carboxylic acid.[1][2] 4. Steric hindrance: Although less significant for this specific synthesis, bulky substituents on either reactant can slow the reaction.[1] 5. Poor solubility of starting materials: Reactants may not be fully dissolved in the chosen solvent.[2] | 1. Optimize coupling reagent: Switch to a more powerful coupling reagent like HATU for challenging reactions. Ensure the reagent is fresh, as carbodiimides can degrade upon storage.[2] 2. Add a non-nucleophilic base: Use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid and deprotonate the amine salt if applicable.[3][4] 3. Ensure anhydrous conditions: Use anhydrous solvents and dry reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1][2] 4. Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS and consider longer reaction times or gentle heating if the reaction is sluggish.[2][4] 5. Choose an appropriate solvent: Common solvents for amide coupling include DMF, DCM, and THF. Ensure both starting materials are soluble.[2] |
| Presence of Multiple Side Products | 1. Formation of N-acylurea: When using carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to form an N-acylurea byproduct, which can be difficult to remove.[3] 2. Formation of benzoic anhydride: The activated carboxylic acid can react with another molecule of benzoic acid. 3. Diacylation of benzylamine: The N-benzylbenzamide product may be acylated again, especially with an excess of a highly reactive acylating agent.[4] | 1. Use coupling additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate as a more stable active ester, minimizing rearrangement.[3] 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid.[4] 3. Optimize temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.[4] |
| Difficulty in Product Purification | 1. Co-elution with byproducts: The product may co-elute with unreacted starting materials or byproducts like dicyclohexylurea (DCU) during chromatography.[5] 2. Product "oiling out": The product may not crystallize properly during recrystallization.[5] 3. Presence of benzoic acid: Hydrolysis of the activated benzoic acid or benzoyl chloride can lead to contamination with benzoic acid.[6] | 1. Optimize chromatography: Systematically test different solvent systems for column chromatography using TLC to achieve better separation. An Rf value of 0.2-0.4 for the product is often ideal.[5] 2. Effective workup: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoic acid.[7] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[1][7] |
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can contribute to low or no product formation. The most common reasons include incomplete activation of the carboxylic acid, deactivation of the amine through protonation, or suboptimal reaction conditions.[1] It is also crucial to ensure that anhydrous solvents and reagents are used, as water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. For N-benzylbenzamide synthesis, common options include:
-
Carbodiimides (DCC, EDC): These are widely used, but can lead to the formation of urea byproducts which may be difficult to remove.[8] The addition of HOBt or HOAt is recommended to improve efficiency and reduce side reactions.[3]
-
HATU: This is a more powerful coupling reagent, often used for more difficult couplings or when steric hindrance is an issue.[2][8]
-
Acid Chlorides (Schotten-Baumann conditions): Converting benzoic acid to benzoyl chloride followed by reaction with benzylamine under basic conditions is a classic and often high-yielding method.[9]
Q3: I am using a carbodiimide coupling reagent (like DCC or EDC) and getting a persistent impurity. What is it likely to be?
A common persistent impurity when using carbodiimides is the N-acylurea byproduct, formed by the rearrangement of the O-acylisourea intermediate.[3] To minimize its formation, it is recommended to add HOBt or HOAt to the reaction mixture.[3]
Q4: My reaction with benzoyl chloride is giving a low yield and I see a significant amount of benzoic acid. What is causing this?
The presence of benzoic acid indicates that your benzoyl chloride is hydrolyzing.[2][3] This side reaction consumes your starting material and complicates purification. To prevent this, ensure that your solvent and amine are anhydrous and that the reaction is protected from atmospheric moisture, for instance, by using a drying tube or running it under an inert atmosphere.[2][3]
Q5: What are Schotten-Baumann conditions and why are they useful?
Schotten-Baumann conditions involve using a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide).[3] This is particularly useful for reactions of amines with acid chlorides. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating and deactivating the amine starting material.[3]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for N-benzylbenzamide Synthesis
| Coupling Reagent/System | Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| PPh₃/I₂ | Triethylamine | CH₂Cl₂ | 0°C to RT | 10 min | 99% | [10] |
| PPh₃/I₂ (alternative addition) | Triethylamine | CH₂Cl₂ | 0°C to RT | 10 min | 95% | [10] |
| Cu₂(BDC)₂(DABCO) / NCS / TBHP | - | CH₃CN | RT to 65°C | 2h | 75% | [11] |
| Isobutyl chloroformate | Triethylamine | Chloroform | 0°C to RT | 12h | Not specified | [12] |
| EDC / DMAP | - | - | - | - | Not specified | [12] |
Note: Yields are highly dependent on specific reaction conditions and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of N-benzylbenzamide using EDC/HOBt
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the base, DIPEA (2.0-3.0 eq), to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.[3]
Protocol 3: Synthesis of N-benzylbenzamide via Benzoyl Chloride (Schotten-Baumann Method)
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve benzoyl chloride (1.0-1.5 eq.) in a minimal amount of dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[13]
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low yield in N-benzylbenzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
minimizing side product formation in benzamide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to minimize side product formation during benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamides and their primary side reactions?
A1: The two most prevalent laboratory methods for synthesizing benzamides are from benzoyl chloride and from benzoic acid. Each route has characteristic side reactions.
-
From Benzoyl Chloride: This method involves the reaction of benzoyl chloride with a primary or secondary amine. A common approach is the Schotten-Baumann reaction.[1][2] The main side reaction is the hydrolysis of the highly reactive benzoyl chloride to benzoic acid, which is unreactive toward the amine.[1][2] Additionally, the hydrochloric acid (HCl) generated can protonate the amine, rendering it non-nucleophilic and halting the reaction.[2][3]
-
From Benzoic Acid: This route requires the use of a coupling reagent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1] A significant and often difficult-to-remove side product is N-acylurea, which forms from the rearrangement of the reactive O-acylisourea intermediate.[1]
Q2: I'm performing a benzamide synthesis using benzoyl chloride and an amine, but my yield is low and I've isolated benzoic acid. What is happening and how can I prevent it?
A2: The presence of benzoic acid indicates that your starting material, benzoyl chloride, is undergoing hydrolysis.[1][2] This occurs when benzoyl chloride reacts with water. This side reaction consumes your starting material and complicates the purification of your desired benzamide.
To minimize hydrolysis, you must ensure all components of your reaction are anhydrous (scrupulously dry).[1] This includes the amine, the solvent, and the reaction glassware. It is also crucial to protect the reaction from atmospheric moisture by using a drying tube or by running the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q3: In my reaction of an amine with benzoyl chloride, the reaction stalls and I recover unreacted amine. What is the likely cause?
A3: The reaction between an amine and benzoyl chloride produces one equivalent of hydrochloric acid (HCl).[2][3] If this acid is not neutralized, it will protonate the starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the benzoyl chloride, thus stopping the reaction. To prevent this, a base must be added to the reaction to neutralize the HCl as it is formed.[2][3] The Schotten-Baumann reaction conditions are specifically designed for this purpose.[1][4][5]
Q4: I am using a carbodiimide coupling reagent (like DCC or EDC) for my benzamide synthesis and I have a persistent impurity. What is it likely to be and how can I avoid its formation?
A4: A common and problematic side product in carbodiimide-mediated amide couplings is N-acylurea.[1] This impurity arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1] The N-acylurea often has similar solubility properties to the desired benzamide product, making its removal by crystallization or chromatography challenging.[1]
To suppress the formation of N-acylurea, a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) should be included in the reaction.[1] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive to form the desired amide.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Hydrolysis of benzoyl chloride. | Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture with a drying tube or inert atmosphere.[1][2] |
| Protonation of the amine starting material by HCl byproduct. | Add a base (e.g., aqueous NaOH, pyridine, or triethylamine) to neutralize the HCl as it is formed.[2][6] | |
| Rearrangement of the activated carboxylic acid intermediate to N-acylurea (in carbodiimide couplings). | Add a nucleophilic additive like HOBt or HOAt to the reaction mixture.[1][2] | |
| Steric hindrance of the amine or carboxylic acid. | Increase the reaction time or temperature. Consider using a more potent coupling reagent if applicable.[1] | |
| Formation of an Oil Instead of a Solid Product | Presence of impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[2] |
| The product has a low melting point. | Isolate the oil by extraction, dry the organic layer, and attempt recrystallization from a different solvent system.[2] |
Experimental Protocols
Protocol 1: Benzamide Synthesis using Schotten-Baumann Conditions
This protocol is a general procedure for the synthesis of a benzamide from an amine and benzoyl chloride using a two-phase system to neutralize the HCl byproduct.[1][4][5][7]
Materials:
-
Amine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Dichloromethane (or other suitable organic solvent)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Dissolve the amine in dichloromethane in a flask placed in an ice bath.
-
In a separate vessel, prepare the 10% aqueous NaOH solution.
-
While vigorously stirring the amine solution, slowly and simultaneously add the benzoyl chloride and the aqueous NaOH solution. Maintain the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously for an additional 15-30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Benzamide Synthesis using EDC/HOBt Coupling
This protocol describes a standard procedure for the direct condensation of benzoic acid with an amine using EDC as the coupling reagent and HOBt to suppress side product formation.[1]
Materials:
-
Benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid, amine, and HOBt in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA to the reaction mixture.
-
Slowly add the solid EDC hydrochloride in portions to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Caption: Reaction pathway for benzamide synthesis from benzoyl chloride.
Caption: Mechanism of EDC coupling and N-acylurea side product formation.
Caption: A logical workflow for troubleshooting benzamide synthesis.
References
Technical Support Center: Synthesis & Purification of 3-amino-N-benzylbenzamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the purity of synthesized 3-amino-N-benzylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the reduction of a nitro-precursor, which involves two main steps. First, 3-nitrobenzoyl chloride is reacted with benzylamine to form 3-nitro-N-benzylbenzamide. This intermediate is then reduced, for example, using hydrogen gas with a catalyst or iron powder in an acidic medium, to yield the final this compound product.[1][2] Another common approach is the direct coupling of 3-aminobenzoic acid and benzylamine using a coupling agent.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from starting materials, side-reactions, or subsequent degradation. Common process-related impurities include:
-
Unreacted Starting Materials: 3-aminobenzoic acid and benzylamine.
-
Unreduced Intermediate: Residual 3-nitro-N-benzylbenzamide if the reduction is incomplete.
-
Coupling Agent Byproducts: If using a carbodiimide coupling agent (like DCC or EDC), byproducts such as dicyclohexylurea (DCU) can be present.[3]
-
Side-Products: Di-acylated products where a second molecule of the acid has reacted with the amino group of the product.
Q3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated before crystallization can initiate.[4] To resolve this:
-
Add more of the "good" solvent: Add a small amount of the solvent in which your compound is more soluble to reduce the supersaturation, then allow it to cool more slowly.
-
Lower the temperature before adding the anti-solvent: Ensure the solution is not too hot when you add the "poor" solvent.
-
Use a seed crystal: Add a tiny crystal of pure product to the cooled, supersaturated solution to initiate crystallization.[4]
-
Triturate the oil: If an oil persists, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod at the oil's surface. Alternatively, the oil can be separated and triturated with a non-polar solvent like hexane to induce solidification.[4]
Q4: What are the best purification techniques for this compound?
A4: The choice of purification method depends on the nature of the impurities.
-
Aqueous Workup (Acid/Base Extraction): This is effective for removing acidic (e.g., 3-aminobenzoic acid) or basic (e.g., benzylamine) starting materials.
-
Recrystallization: Excellent for removing most soluble and insoluble impurities, provided a suitable solvent system is found.[5]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities and achieving high purity.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process.
Problem 1: Low Purity After Synthesis (Observed by TLC/LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or gently heating the mixture if the protocol allows. | Ensures the reaction proceeds to completion, maximizing product yield and minimizing unreacted starting materials. |
| Presence of Unreacted Starting Materials | Perform an aqueous workup. Wash the organic layer containing the product with a dilute acid (e.g., 1M HCl) to remove residual benzylamine, followed by a dilute base (e.g., saturated NaHCO₃) to remove residual 3-aminobenzoic acid. | This liquid-liquid extraction selectively removes acidic and basic impurities into the aqueous phase. |
| Byproducts from Coupling Reagents | If byproducts like DCU are present and insoluble, they can often be removed by filtering the reaction mixture before the workup. | Many urea byproducts have low solubility in common organic solvents like dichloromethane or ethyl acetate. |
| Multiple Unidentified Spots on TLC | Purify the crude product using silica gel column chromatography.[6] | Chromatography provides superior separation of components based on their differential adsorption to the stationary phase. |
Problem 2: Poor Yield or Crystal Formation During Recrystallization
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Perform a solvent screen with small amounts of the crude product. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when heated.[5] Common systems include ethyl acetate/hexane or ethanol/water. | The difference in solubility at different temperatures is the driving force for recrystallization. |
| Crystallization Occurs Too Quickly | Slow down the cooling process. After heating to dissolve, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. |
| No Crystals Form Upon Cooling | The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. If that fails, scratch the inner surface of the flask with a glass rod or add a seed crystal.[4] | Supersaturation is required for crystallization. These techniques provide nucleation points for crystal growth to begin. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Reduction
This protocol is a representative method based on common organic chemistry procedures.[1][8]
Step A: Synthesis of 3-nitro-N-benzylbenzamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step B: Reduction to this compound
-
Dissolve the crude 3-nitro-N-benzylbenzamide from Step A in ethanol or methanol.
-
Add iron powder (Fe, ~5 eq) and a small amount of ammonium chloride (NH₄Cl) solution.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elute: Begin elution with a low polarity solvent mixture (e.g., 90:10 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:EtOAc) to move the desired compound down the column.[6]
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data
The following table provides representative data for purification outcomes. Actual results will vary based on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield | Notes |
| Recrystallization | 85-90% | >98% | 70-85% | Highly effective if impurities have different solubility profiles. |
| Column Chromatography | 70-90% | >99% | 60-80% | Best for removing impurities with similar polarity to the product. |
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Low Purity
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: 3-amino-N-benzylbenzamide Characterization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-amino-N-benzylbenzamide (CAS: 54977-91-2).
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in its characterization. Below is a summary of key data points for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 54977-91-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄N₂O | [1][3] |
| Molecular Weight | 226.28 g/mol | [1][3] |
| Melting Point | 96-97 °C | [1] |
| Boiling Point | 459.7 °C at 760 mmHg | [1] |
| Appearance | Solid (assumed) | General Knowledge |
| LogP | 3.17 |[1] |
FAQ 2: What are the expected starting materials and potential synthesis-related impurities?
The characterization of a compound must account for impurities derived from its synthesis. Common precursors for this compound include 3-Aminobenzoic acid and Benzylamine.[1][2]
Potential impurities could include:
-
Unreacted Starting Materials: Residual 3-aminobenzoic acid or benzylamine.
-
Side-Reaction Products: Products from self-condensation or alternative reaction pathways.
-
Reagents and Catalysts: Residual coupling agents (e.g., EDCI, DMAP) or solvents used during synthesis and purification.[4]
FAQ 3: Are there known safety and handling concerns for this compound?
While specific hazard data for this compound is limited, related aromatic amines and amides warrant careful handling.[5][6] A closely related compound is listed with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] It is prudent to treat this compound as a potential irritant.[3]
-
Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from light and oxidizing agents to prevent degradation.
Part 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Chromatographic Analysis (HPLC/LC-MS)
Question: My HPLC chromatogram shows a broad or tailing peak for the main compound. What could be the cause?
Answer: Peak tailing for amine-containing compounds is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and acidic silanols on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is adjusted to suppress the ionization of free silanols. A pH between 3 and 7 is a good starting point. Adding a small amount of a competing base, like triethylamine (TEA), can also mask silanol activity.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample.
-
Contamination: Column or guard column contamination can also be a factor. Flush the column or replace the guard column.
Question: I am struggling to achieve baseline separation between my main peak and a closely eluting impurity. What should I do?
Answer: Achieving separation requires optimizing chromatographic selectivity.
Troubleshooting Steps:
-
Modify Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the aqueous/organic ratio. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change Stationary Phase: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano) to alter the chemical interactions and improve selectivity.
-
Adjust Temperature: Increasing or decreasing the column temperature can affect retention times and selectivity.
Spectroscopic Analysis (NMR/MS)
Question: The amino (-NH₂) protons are not visible or appear as a very broad hump in my ¹H NMR spectrum. Is this normal?
Answer: Yes, this is a common phenomenon for primary amines. The signal can be very broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The amide N-H proton can also exhibit similar behavior.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The amine and amide proton signals should disappear, confirming their identity.
-
Solvent Choice: Using a scrupulously dry deuterated solvent (e.g., DMSO-d₆) can sometimes result in sharper N-H signals compared to CDCl₃ or MeOD.
Question: My mass spectrometry data shows an unexpected M+1 peak. What does this mean?
Answer: The M+1 peak is a normal and expected feature in mass spectra of organic molecules. It arises from the natural abundance of the ¹³C isotope. For this compound (C₁₄H₁₄N₂O), you should expect to see a small peak at m/z 227.1, corresponding to the [M+H]⁺ ion, and an even smaller peak at m/z 228.1, which is the M+2 peak representing the molecule with one ¹³C atom. The expected exact mass is 226.1106 g/mol .[9]
Part 3: Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Purity Analysis
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a final concentration of approximately 0.5 mg/mL.
Part 4: Visualized Workflows
General Characterization Workflow
The following diagram outlines a typical workflow for the initial characterization of a newly synthesized batch of this compound.
Troubleshooting Logic for HPLC Peak Tailing
This diagram illustrates a logical approach to diagnosing and solving issues with poor peak shape in HPLC analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-amino-N-methyl-N-phenylbenzamide | C14H14N2O | CID 759413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Refining the Purification of N-Substituted Benzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-substituted benzamides?
A1: The most common and effective purification techniques for N-substituted benzamides are liquid-liquid extraction, column chromatography, and recrystallization. Liquid-liquid extraction is highly efficient for initial cleanup, especially for removing acidic and basic impurities.[1] Column chromatography is excellent for separating compounds with different polarities to achieve high purity.[1] Recrystallization is a powerful method for further purifying solid products.[1]
Q2: My crude product is an oil. How should I proceed with purification?
A2: An oily crude product often contains residual solvents or low-melting point impurities. First, attempt to remove volatile impurities under a high vacuum. If the product remains an oil, purification by column chromatography is recommended. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading it onto the column.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the N-substituted benzamide well at elevated temperatures but poorly at room or cold temperatures. A common strategy is to test a range of solvents with varying polarities. For many benzamides, ethanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate, can be effective.[1]
Q4: What analytical techniques are used to assess the purity of N-substituted benzamides?
A4: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of benzamide derivatives.[2] Other techniques include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and identify potential impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of N-substituted benzamides.
Recrystallization Issues
Problem: My N-substituted benzamide is "oiling out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Choose a solvent or solvent mixture with a lower boiling point.[1]
-
-
Possible Cause 2: The solution is cooling too quickly or is too concentrated.
-
Solution: Allow the solution to cool more slowly (e.g., by insulating the flask). You can also try adding a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly again.[1]
-
Problem: No crystals form upon cooling the solution.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.[1]
-
-
Possible Cause 2: The solution is clean and lacks nucleation sites.
Column Chromatography Issues
Problem: Poor separation of the product from impurities.
-
Possible Cause 1: The solvent system (mobile phase) is not optimal.
-
Solution: Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that provides good separation. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal column separation.
-
-
Possible Cause 2: The column is overloaded with the crude material.
-
Solution: Use a higher ratio of silica gel to crude material. A general rule of thumb is a 30:1 to 50:1 ratio (w/w) of silica to crude product.
-
-
Possible Cause 3: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks to prevent channeling.
-
Problem: The product is streaking or tailing on the column.
-
Possible Cause 1: The compound has poor solubility in the mobile phase.
-
Solution: Choose a different solvent system in which your compound is more soluble.
-
-
Possible Cause 2: The compound is interacting with the silica gel (e.g., acidic or basic compounds).
-
Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape.
-
Quantitative Data from Purification Examples
The following tables provide examples of purification outcomes for various N-substituted benzamides. Note that yields and purity are highly dependent on the reaction scale, crude purity, and specific conditions used.
Table 1: Column Chromatography Purification Examples
| Compound | Mobile Phase (Eluent) | Yield (%) | Purity | Reference |
| N-benzylbenzamide | 10-40% Ethyl Acetate in Hexane | 99% | Not specified | [3] |
| N-benzyl-4-hydroxy-3-methoxybenzamide | 50% Ethyl Acetate in Hexane | 99% | Not specified | [3] |
| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine | Ethyl Acetate:Petroleum Ether (1:10 to 1:3) | 85% | Not specified | [4] |
| N-(4-methoxybenzyl)undec-10-enamide | Not specified | 90% | Characterized by NMR, IR, MS | [5] |
| N-(4-methoxybenzyl)oleamide | Not specified | 88% | Characterized by NMR, IR, MS | [5] |
Table 2: Recrystallization Purification Examples
| Compound | Recrystallization Solvent | Yield (%) | Purity | Reference |
| 4-Nitrobenzamide derivatives | Ethanol | 77-83% | Not specified | [6] |
| o-Chlorobenzamide | Water | 74.5% | m.p. 139-140 °C | [7] |
| 2-chloro-5-nitrobenzaldehyde | Methanol/Water (1:1) | 93% | 99.3% (GC) | [8] |
| N-(1H-Benzo[d]imidazol-2-yl)benzamide | Toluene | 84% | Characterized by NMR | [9] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed for the initial removal of acidic and basic impurities from a crude N-substituted benzamide product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq) (2 x 20 mL for every 100 mL of organic solution). This will protonate and remove basic impurities like unreacted amines into the aqueous layer.
-
Basic Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to remove acidic impurities like unreacted carboxylic acids.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying N-substituted benzamides using flash column chromatography.
-
Solvent System Selection: Determine an optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal system should give your product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase without cracks or air bubbles.
-
Sample Preparation: Dissolve the crude N-substituted benzamide in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Loading the Sample: Carefully apply the dissolved sample or the silica with adsorbed sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified N-substituted benzamide.
Protocol 3: Purification by Recrystallization
This protocol is suitable for obtaining highly pure, solid N-substituted benzamides.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents [patents.google.com]
- 8. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 9. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid hydrolysis of benzoyl chloride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the hydrolysis of benzoyl chloride during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is benzoyl chloride and why is it sensitive to moisture?
Benzoyl chloride (C₆H₅COCl) is a highly reactive acyl chloride used extensively in organic synthesis as a benzoylating agent.[1] Its reactivity stems from the electron-withdrawing carbonyl group, which makes the carbonyl carbon highly electrophilic. It reacts readily with water in an exothermic hydrolysis reaction to form benzoic acid and corrosive hydrochloric acid (HCl).[1][2] This sensitivity necessitates handling under anhydrous (water-free) conditions.
Q2: My bottle of benzoyl chloride is fuming. Is this normal?
Yes, it is normal for benzoyl chloride to fume when exposed to the air.[2] This fuming is the result of the reaction between benzoyl chloride and atmospheric moisture, which produces microscopic droplets of hydrochloric acid.[1] To minimize this, always handle the reagent in a well-ventilated fume hood and keep the container tightly sealed when not in use.
Q3: How should I properly store benzoyl chloride to prevent degradation?
To ensure its stability, benzoyl chloride should be stored in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and bases. The container must be tightly sealed to prevent moisture ingress. For long-term storage, storing under an inert atmosphere, such as a nitrogen blanket, is recommended.
Q4: What are the ideal solvents for reactions involving benzoyl chloride?
The best solvents are polar aprotic solvents that have been thoroughly dried. Protic solvents like water and alcohols will react with benzoyl chloride and should be avoided unless they are the intended nucleophile.[2] Recommended solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.
Q5: How can I ensure my reaction is sufficiently anhydrous?
Achieving anhydrous conditions involves several steps:
-
Glassware: All glassware should be flame-dried or oven-dried (at >120°C for several hours) and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Reagents: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere using a nitrogen or argon manifold.
-
Drying Agents: Use appropriate drying agents to remove trace water from solvents and starting materials if necessary.[3][4]
Troubleshooting Guide
Problem 1: A white precipitate (benzoic acid) forms in my reaction.
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Cause: This is a classic sign of benzoyl chloride hydrolysis. Water is present in your reaction system.
-
Troubleshooting Steps:
-
Review Anhydrous Technique: Re-evaluate your procedure for drying glassware, solvents, and reagents.
-
Check Starting Materials: Your nucleophile or other reagents may contain residual water. Consider drying them before use.
-
Inert Atmosphere: Ensure your inert gas line is dry and that there are no leaks in your apparatus.
-
Problem 2: My product is contaminated with benzoic acid after workup.
-
Cause: Incomplete reaction of benzoyl chloride, which then hydrolyzes during the aqueous workup, or insufficient removal of benzoic acid formed during the reaction.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated. Repeat the wash until CO₂ evolution ceases.
-
Brine Wash: After the base wash, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and any remaining base.[5]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Problem 3: The reaction is sluggish or incomplete.
-
Cause: This may be due to suboptimal reaction conditions or the presence of impurities.
-
Troubleshooting Steps:
-
HCl Scavenger: The reaction produces one equivalent of HCl, which can protonate your nucleophile (especially if it's an amine), rendering it unreactive. Use a non-nucleophilic, sterically hindered base like triethylamine or pyridine to neutralize the HCl as it forms.[6]
-
Temperature Control: For slow reactions, a moderate increase in temperature may be required. Conversely, for highly exothermic reactions, cooling to 0°C during the addition of benzoyl chloride can prevent side reactions.
-
Reagent Purity: Ensure your benzoyl chloride has not degraded due to improper storage. If in doubt, purify it by distillation.
-
Data Presentation
Table 1: Recommended Anhydrous Aprotic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (at 20°C) | Key Characteristics |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solvent for many organic compounds, low boiling point makes for easy removal.[7][8][9] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent, but can form explosive peroxides and must be handled with care.[8][9][10] |
| Acetonitrile (CH₃CN) | 82 | 37.5 | Highly polar, useful for dissolving a wide range of starting materials, including some salts.[7][8][10] |
| Toluene | 110.6 | 2.4 | A non-polar option suitable for some applications, especially Friedel-Crafts acylations.[10] |
Table 2: Common Solid Drying Agents
| Drying Agent | Capacity | Speed | Notes |
| Magnesium Sulfate (MgSO₄) | High | Fast | Fine powder, requires filtration for removal. Good general-purpose choice.[3][5] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Granular, easy to decant from. Best for pre-drying or less sensitive reactions.[3][5] |
| Calcium Chloride (CaCl₂) | High | Medium | Can form adducts with alcohols, amines, and some carbonyl compounds.[5] |
| Molecular Sieves (3Å or 4Å) | High | Fast | Excellent for achieving very low water levels. Must be activated (heated) before use.[3][4][11] |
Experimental Protocols
Protocol 1: General Anhydrous Acylation Reaction
This protocol describes a general procedure for the N-acylation of a primary amine.
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagents: Under a positive pressure of nitrogen, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Dissolve benzoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Aqueous Workup to Remove Benzoic Acid
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel.
-
Washing: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the NaHCO₃ wash.
-
Brine Wash: Wash the organic layer with an equal volume of brine. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying sources of water contamination.
Caption: Standard experimental workflow for acylation using benzoyl chloride.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arcorepoxy.com [arcorepoxy.com]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Amidation of 3-Aminobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 3-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for the amidation of 3-aminobenzoic acid?
A1: A variety of coupling reagents can be used for the amidation of 3-aminobenzoic acid. The most common classes include carbodiimides (e.g., EDC, DCC, DIC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[1][2] Each class has its advantages regarding reactivity, cost, and byproduct removal. For instance, EDC is a cost-effective choice with a water-soluble urea byproduct, simplifying workup, while HATU is highly efficient and fast-acting, especially for challenging couplings.
Q2: How do I choose the right solvent and base for my reaction?
A2: The choice of solvent and base is critical for a successful amidation reaction. Anhydrous polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate (EtOAc) are commonly used. The base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.[2] The selection should be based on the solubility of your starting materials and the specific coupling reagent used.
Q3: My reaction is not proceeding to completion. What are the possible causes?
A3: Incomplete or low product formation can stem from several factors:
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Incomplete activation of the carboxylic acid: The coupling reagent may not be active or used in insufficient quantity. Consider increasing the equivalents of the coupling reagent (1.1-1.5 eq).[3]
-
Poor nucleophilicity of the amine: The amine coupling partner may not be reactive enough under the chosen conditions.
-
Hydrolysis of the activated ester: The presence of moisture can hydrolyze the activated intermediate. Ensure you are using anhydrous solvents and reagents.[3]
-
Self-polymerization: The amino group of one 3-aminobenzoic acid molecule can react with the activated carboxyl group of another.[3]
Q4: I am observing a major byproduct with a mass corresponding to the self-coupling of 3-aminobenzoic acid. How can I minimize this?
A4: Self-coupling is a common side reaction. To minimize it, you can:
-
Lower the reaction temperature, starting at 0 °C.[3]
-
Pre-activate the 3-aminobenzoic acid with the coupling reagent for 15-30 minutes before adding the amine coupling partner.[3]
-
Add the amine slowly to the reaction mixture.[3]
Q5: How can I monitor the progress of my amidation reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane), you can visualize the disappearance of the starting material and the appearance of the product spot.[4] Developing the TLC plate in an appropriate solvent system will allow for the separation of the different components.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Hydrolysis of the activated ester by moisture.4. Self-polymerization of the starting material. | 1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Increase reaction time and/or temperature. Consider a more potent coupling reagent like HATU.[3]3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[3]4. Pre-activate the carboxylic acid before adding the amine.[3] |
| Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling | The amino group of one molecule is reacting with the activated carboxyl group of another.[3] | 1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the 3-aminobenzoic acid for 15-30 minutes before adding the amine partner.3. Add the amine slowly to the reaction mixture.[3] |
| Difficulty in Purifying the Product from the Coupling Reagent Byproduct | The byproduct of the coupling reagent is co-eluting with the product. | 1. If using a carbodiimide like DCC, the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.[1]2. If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.3. Choose a coupling reagent with byproducts that have different solubility properties than your desired product. |
| Reactant and Product Spots Have Similar Rf Values on TLC | The chosen mobile phase is not providing adequate separation.[4] | 1. Experiment with different solvent systems of varying polarity.2. A co-spot can help to differentiate between the reactant and product.[4]3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve separation.[4] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of various common coupling reagents in the amidation of a similar substrate, 4-amino-3-bromobenzoic acid, with benzylamine. These results can serve as a useful starting point for optimizing the amidation of 3-aminobenzoic acid.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup. |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive. |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent with a straightforward workup. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
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Dissolve 3-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
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Add EDC (1.2 eq) portion-wise to the reaction mixture.[3]
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[3]
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Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using HATU
-
To a solution of 3-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[3]
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Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: General experimental workflow for the amidation of 3-aminobenzoic acid.
Caption: Generalized mechanism for carbodiimide-mediated amidation.
References
troubleshooting inconsistent results in 3-amino-N-benzylbenzamide bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-amino-N-benzylbenzamide. Our goal is to help you achieve consistent and reproducible results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of compounds similar to this compound?
A1: The closely related compound, 3-aminobenzamide, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes are involved in DNA repair, and their inhibition is a key mechanism in certain cancer therapies. While this compound's specific targets may vary, PARP inhibition is a primary area of investigation. Other N-benzylbenzamide derivatives have been explored as tubulin polymerization inhibitors or dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ).[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and water.[4] For consistency, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots at -20°C or -80°C for long-term stability.[1][4] When preparing working solutions, dilute the DMSO stock in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.
Q3: What are the common bioassays used to evaluate this compound?
A3: Based on its structural similarity to known PARP inhibitors, common assays include:
-
Biochemical Assays: PARP enzyme activity assays to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).[4][6][7]
-
Cell-Based Assays:
-
Cell viability/cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo) to assess the effect of the compound on cancer cell lines, particularly those with DNA repair deficiencies (e.g., BRCA1/2 mutations).
-
DNA damage and repair assays (e.g., comet assay, γH2AX staining) to measure the compound's ability to potentiate DNA damage.
-
Western blotting to analyze the expression of proteins involved in DNA repair and apoptosis pathways.[6]
-
Q4: What are the critical quality control steps I should implement?
A4: To ensure data reproducibility, implement the following:
-
Reagent Quality: Use high-purity this compound. Confirm the identity and purity of your compound batch if possible. The consistency and quality of all reagents, including enzymes and substrates, can significantly impact assay reproducibility.[8]
-
Positive and Negative Controls: Always include appropriate controls. For a PARP inhibition assay, a known PARP inhibitor (like olaparib or talazoparib) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
-
Assay Validation: Before screening, validate your assay by determining parameters like Z'-factor to ensure it is robust and reproducible.
-
Consistent Cell Culture Practices: For cell-based assays, maintain consistent cell passage numbers, seeding densities, and growth conditions.[9][10] Regularly test for mycoplasma contamination.[10]
Troubleshooting Guides
Biochemical Assay Issues (e.g., PARP Enzyme Activity Assay)
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially with small volumes. Prepare a master mix for reagents to be added to multiple wells to minimize variations.[11] |
| Incomplete Reagent Mixing | Ensure all components are thoroughly mixed before and after addition to the assay plate. Gently tap or vortex plates. |
| Edge Effects | Microplate wells on the outer edges can be prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with buffer/media to create a humidity barrier. |
| Inconsistent Incubation Time/Temperature | Ensure uniform temperature across the incubation chamber. Stagger the addition of starting reagents to ensure consistent incubation times for all wells.[5][11] |
Problem: Low or no enzyme activity (low signal).
| Potential Cause | Recommended Solution |
| Degraded Enzyme or Substrate | Store enzymes and substrates according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[5] Prepare fresh reagents for each experiment. |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for the enzyme.[5] Ensure necessary cofactors are present at the correct concentrations. |
| Incorrect Instrument Settings | Check the wavelength, gain, and other settings on your plate reader.[11][12] Ensure the correct plate type (e.g., black plates for fluorescence) is being used.[10][11] |
| Expired Reagents | Do not use expired assay kits or reagents.[11] |
Problem: Inconsistent IC50 values across experiments.
| Potential Cause | Recommended Solution |
| Inaccurate Compound Dilutions | Perform serial dilutions carefully. Use freshly prepared dilutions for each experiment. |
| Variable Reagent Quality | Use reagents from the same lot number for a series of related experiments to minimize batch-to-batch variability.[8] |
| Assay Timing | Ensure that the reaction is measured within the linear range. Substrate depletion at later time points can lead to non-linear reaction rates and affect IC50 calculations.[13] |
| Data Analysis Errors | Use a consistent data analysis workflow and software. Ensure that the curve fitting model is appropriate for your data. |
Cell-Based Assay Issues
Problem: Uneven cell growth or "edge effects" in the microplate.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating rows/columns to prevent settling.[13] |
| Temperature and CO2 Gradients | Allow plates to sit at room temperature for 15-20 minutes after seeding before placing them in the incubator to allow for even cell settling. Ensure the incubator is properly calibrated for temperature and CO2. |
| Evaporation | Use plates with lids and maintain proper humidity in the incubator. As with biochemical assays, consider not using the outer wells for experimental data. |
Problem: High background signal.
| Potential Cause | Recommended Solution |
| Media Components | Phenol red and components in fetal bovine serum (FBS) can cause autofluorescence.[12] For fluorescence-based assays, consider using phenol red-free media and reducing the FBS concentration during the final assay steps.[12] |
| Compound Interference | The compound itself may be autofluorescent at the assay wavelengths. Run a control plate with the compound in cell-free media to check for interference. |
| Contamination | Microbial contamination can interfere with many cell viability readouts. Regularly check for and treat any contamination.[5] |
Experimental Protocols
Protocol 1: PARP1 Inhibition Assay (Chemiluminescent)
This protocol provides a general framework for assessing the inhibitory activity of this compound against PARP1.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).
-
Reconstitute PARP1 enzyme, histone proteins (substrate), and activated DNA according to the supplier's instructions.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Prepare NAD+ solution and developing reagents as per the assay kit protocol.
-
-
Assay Procedure :
-
Add 5 µL of the compound dilutions (or vehicle/positive control) to the wells of a white 96-well plate.
-
Prepare a master mix containing assay buffer, activated DNA, and histone proteins. Add 20 µL to each well.
-
Prepare a second master mix containing assay buffer and PARP1 enzyme. Add 10 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the incorporation of ADP-ribose using a chemiluminescent detection reagent and a plate reader, following the kit manufacturer's specific instructions.
-
-
Data Analysis :
-
Subtract background values (wells with no enzyme).
-
Normalize the data with the positive control (0% activity) and vehicle control (100% activity).
-
Plot the normalized percent activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding :
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a clear, flat-bottom 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture media at 2x the final desired concentration.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) background control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Measurement :
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the average absorbance of the no-cell background wells from all other wells.
-
Normalize the data, setting the vehicle-treated cells as 100% viability.
-
Plot the percent viability against the log concentration of the compound to determine the GI50/IC50 value.
-
Data Summary
Table 1: Properties of 3-Aminobenzamide and Related Compounds
| Compound | Target | IC50 | Solubility | Reference |
| 3-Aminobenzamide | PARP | ~50 nM (in CHO cells) | Soluble in DMSO (27 mg/mL), Water | [6][7] |
| 3-Aminobenzamide | PARP | ~30 µM | Soluble in DMSO (30 mg/mL), Water (25 mg/mL) | [4] |
| N-benzylbenzamide (Derivative 14c) | sEH / PPARγ | 0.3 µM / 0.3 µM | Not specified | [2] |
| N-benzylbenzamide (Derivative 20b) | Tubulin Polymerization | 12-27 nM | Not specified | [3] |
Table 2: Troubleshooting Log for Inconsistent Results
Use this table to track your experimental parameters and identify sources of variability.
| Date | Experiment Type | Compound Batch | Cell Line / Enzyme Lot | Passage # | Key Reagent Lots | Observed Issue | Notes / Changes Made |
Visual Guides
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Role of PARP1 in DNA repair and its inhibition.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Workflow for a typical cell-based viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 8. woah.org [woah.org]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of PARP Inhibitors: From 3-Aminobenzamide to Clinically Approved Therapeutics
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Poly(ADP-ribose) polymerase (PARP) inhibitors. It addresses the initial query regarding "3-amino-N-benzylbenzamide" and clarifies its status, while offering a detailed analysis of the foundational PARP inhibitor, 3-aminobenzamide, in contrast to a selection of clinically approved, next-generation PARP inhibitors including Olaparib, Rucaparib, Niraparib, and Talazoparib. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Initial Compound Clarification: this compound
An initial review of scientific literature indicates that this compound is not recognized as a PARP inhibitor. It is likely that this query refers to 3-aminobenzamide , a well-documented, first-generation PARP inhibitor that has been instrumental in the early research and development of this class of drugs. This guide will, therefore, focus on 3-aminobenzamide as the baseline for comparison against newer, more potent inhibitors.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP inhibitors primarily function through two distinct but related mechanisms:
-
Catalytic Inhibition : PARP inhibitors are competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP1 and PARP2, they prevent the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a critical step in the repair of DNA single-strand breaks (SSBs).
-
PARP Trapping : Beyond catalytic inhibition, many PARP inhibitors trap the PARP enzyme onto the DNA at the site of a break. This creates a cytotoxic PARP-DNA complex that can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs). The potency of PARP trapping varies significantly among different inhibitors and is a key determinant of their anticancer activity, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Below is a diagram illustrating the PARP signaling pathway and the dual mechanisms of PARP inhibitors.
Caption: PARP signaling in DNA repair and mechanisms of PARP inhibitors.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory potency and clinical efficacy of 3-aminobenzamide and four clinically approved PARP inhibitors.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 3-Aminobenzamide | ~30,000 | - | [1] |
| Olaparib | 1-5 | 1-5 | [2] |
| Rucaparib | 1.1 | 0.8 | [2] |
| Niraparib | 3.8 | 2.1 | [3] |
| Talazoparib | 1.2 | 0.9 | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency | Reference |
| 3-Aminobenzamide | Very Low | - |
| Olaparib | +++ | [4] |
| Rucaparib | +++ | [4] |
| Niraparib | +++ | [4] |
| Talazoparib | +++++ | [4][5] |
Note: Potency is ranked qualitatively based on published data. Talazoparib is consistently reported as the most potent PARP trapper.
Table 3: Comparative Clinical Efficacy in Ovarian Cancer (Maintenance Therapy for Platinum-Sensitive Recurrent Disease)
| Inhibitor | Clinical Trial | BRCA Status | Median Progression-Free Survival (PFS) - Inhibitor | Median Progression-Free Survival (PFS) - Placebo | Hazard Ratio (HR) | Reference |
| Olaparib | SOLO2 | Germline BRCA-mutated | 19.1 months | 5.5 months | 0.30 | [6] |
| Rucaparib | ARIEL3 | BRCA-mutated | 16.6 months | 5.4 months | 0.23 | [7] |
| Niraparib | NOVA | Germline BRCA-mutated | 21.0 months | 5.5 months | 0.27 | [7] |
Note: Direct head-to-head comparisons are limited; these results are from separate placebo-controlled trials.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
1. In Vitro PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.
-
Principle : A 96-well plate is coated with histones, which act as a substrate for PARP. Recombinant PARP enzyme, along with a biotinylated NAD+ substrate, is added. Active PARP incorporates the biotinylated ADP-ribose onto the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The intensity of the color is proportional to PARP activity.
-
Protocol Outline :
-
Coating : Coat a 96-well plate with histone H4 solution overnight.
-
Washing & Blocking : Wash the plate with a wash buffer (e.g., PBS with Tween-20) and then block with a blocking solution to prevent non-specific binding.
-
PARP Reaction : Add the PARP inhibitor (at various concentrations) or vehicle control to the wells. Then, add a reaction mix containing recombinant PARP1 enzyme and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection : Wash the plate and add streptavidin-HRP. Incubate for 1 hour.
-
Signal Development : Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition : Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Cell-Based PARP Trapping Assay
This assay quantifies the amount of PARP1 that is "trapped" on the chromatin in cells following treatment with a PARP inhibitor.
-
Principle : Cells are treated with a DNA-damaging agent to induce single-strand breaks, followed by treatment with a PARP inhibitor. The cells are then fractionated to separate the chromatin-bound proteins from other cellular components. The amount of PARP1 in the chromatin fraction is quantified by immunoblotting. An increase in chromatin-bound PARP1 in the presence of an inhibitor indicates PARP trapping.
-
Protocol Outline :
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) for a short period, followed by the addition of the PARP inhibitor at various concentrations.
-
Cell Lysis and Fractionation : Harvest the cells and perform subcellular fractionation to isolate the chromatin fraction. This typically involves a series of centrifugation steps with buffers of increasing stringency.
-
Protein Quantification : Quantify the protein concentration in the chromatin fractions.
-
Immunoblotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation : Probe the membrane with a primary antibody against PARP1 and a loading control for the chromatin fraction (e.g., histone H3). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis : Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the PARP1 signal to the loading control. The relative increase in the PARP1 signal compared to the control indicates the trapping potency.
-
Below is a diagram illustrating a typical experimental workflow for evaluating PARP inhibitors.
Caption: A generalized workflow for assessing PARP inhibitor efficacy.
Conclusion
The field of PARP inhibitors has evolved significantly from early, less potent compounds like 3-aminobenzamide to highly potent, clinically approved drugs that have transformed the treatment landscape for certain cancers. The key differentiators among the modern PARP inhibitors are not only their potent catalytic inhibition but also their varied and significant PARP trapping abilities. Talazoparib stands out for its exceptionally high PARP trapping potency, which contributes to its clinical efficacy at lower doses. Olaparib, Rucaparib, and Niraparib also exhibit robust trapping and have demonstrated significant clinical benefits, particularly in patients with BRCA mutations. The choice of a specific PARP inhibitor in a clinical setting may depend on various factors, including the specific cancer type, the patient's genetic profile (e.g., BRCA status), and the safety profile of the drug. For researchers, understanding the distinct mechanisms and potencies of these inhibitors is crucial for designing further studies and developing the next generation of therapeutics targeting the DNA damage response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Estimation of Progression-Free Survival for All Treated Patients in the Randomized Discontinuation Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview: Progression-Free Survival as an Endpoint in Clinical Trials with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
Validation of 3-amino-N-benzylbenzamide's Anticancer Activity: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro anticancer activity of 3-amino-N-benzylbenzamide. Due to the limited direct experimental data on this specific compound in publicly available literature, this document extrapolates its potential mechanism of action and efficacy by comparing it with structurally related benzamide derivatives and established anticancer agents. The core of this analysis is built upon the known function of the 3-aminobenzamide moiety as a PARP inhibitor and contrasts it with other benzamide compounds that exhibit different mechanisms of action, such as tubulin polymerization inhibition.
Hypothesized Mechanism of Action: PARP Inhibition
The 3-aminobenzamide core structure is a well-documented inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes are crucial for DNA repair mechanisms within cells.[2][3] In cancer cells, particularly those with existing DNA repair defects like BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering cell death through a process known as synthetic lethality.[3][4] Therefore, it is hypothesized that this compound's primary anticancer activity stems from PARP inhibition.
Signaling Pathway of PARP Inhibition
Caption: Hypothesized PARP Inhibition Pathway of this compound.
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of this compound, this section compares the in vitro anticancer activity of various benzamide derivatives against different cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Anticancer Activity of Benzamide Derivatives
| Compound/Drug | Derivative Class | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| 3-aminobenzamide | Benzamide | PARP Inhibitor | CHO | ~0.05 | [5] |
| Compound 20b | N-benzylbenzamide | Tubulin Polymerization Inhibitor | Various Cancer Cell Lines | 0.012 - 0.027 | [6] |
| Compound 7 | 4-Methylbenzamide | Protein Kinase Inhibitor | K562 (Leukemia) | 2.27 | [7] |
| Compound 10 | 4-Methylbenzamide | Protein Kinase Inhibitor | K562 (Leukemia) | 2.53 | [7] |
| Compound 7t | Flavonoid-based amide | PI3K/AKT Pathway Inhibitor | MDA-MB-231 (Breast Cancer) | 1.76 | [8] |
| MMZ-45AA | Aminobenzylnaphthol | CDK2, ADORA1, TRIM24 Inhibitor | BxPC-3 (Pancreatic Cancer) | 13.26 (72h) | [9] |
| MMZ-140C | Aminobenzylnaphthol | CDK2, ADORA1, TRIM24 Inhibitor | HT-29 (Colorectal Cancer) | 11.55 (72h) | [9] |
| Salinomycin N-benzyl amides | N-benzyl amide | Ionophore | Drug-resistant cancer cell lines | Potent activity | [10] |
| FBA-TPQ | Makaluvamine analog | p53 activator, DNA damage inducer | MCF-7 (Breast Cancer) | 0.097 - 2.297 | [11] |
Note: The IC50 values are highly dependent on the specific cancer cell line and the duration of the assay.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the in vitro anticancer activity of a compound like this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative / PI negative: Viable cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the cells and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Alternative Mechanisms of Action for N-Benzylbenzamide Derivatives
While PARP inhibition is the hypothesized primary mechanism for this compound, other N-benzylbenzamide derivatives have been shown to act through different pathways. This highlights the importance of comprehensive mechanistic studies.
Tubulin Polymerization Inhibition
A study on novel N-benzylbenzamide derivatives demonstrated potent anticancer activity by inhibiting tubulin polymerization.[6] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Tubulin Polymerization Inhibition by N-benzylbenzamide Derivatives.
Conclusion and Future Directions
The structural features of this compound, specifically the 3-aminobenzamide core, strongly suggest its potential as a PARP inhibitor for cancer therapy. The provided comparative data on other benzamide derivatives illustrates the potent anticancer activity that can be achieved with this chemical scaffold through various mechanisms.
To validate the anticancer activity of this compound, further in vitro studies are essential. These should include:
-
Broad-spectrum screening: Testing against a diverse panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies: Performing PARP activity assays and comparing its effects in DNA repair-proficient and -deficient cell lines to confirm its hypothesized mechanism.
-
Combination studies: Investigating potential synergistic effects with other chemotherapeutic agents or radiation therapy.
The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of this compound as a promising anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionfda.org [precisionfda.org]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 3-Aminobenzamide vs. Olaparib in BRCA-Mutated Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the PARP inhibitors 3-aminobenzamide and Olaparib, with a specific focus on their performance in preclinical models of BRCA-mutated cancers. The information presented is collated from various studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. These drugs exploit the principle of synthetic lethality, where the inhibition of PARP in a cell that is already deficient in homologous recombination repair (due to BRCA mutations) leads to catastrophic DNA damage and cell death. Olaparib is a potent, clinically approved PARP inhibitor, while 3-aminobenzamide is a first-generation PARP inhibitor that has been instrumental in the early research of this class of drugs. This guide delves into a comparative analysis of their efficacy and mechanisms of action in BRCA-mutated cell lines.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both 3-aminobenzamide and Olaparib function by inhibiting the enzymatic activity of PARP, a key protein in the repair of DNA single-strand breaks (SSBs). In normal cells, if PARP is inhibited, these SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, the HR pathway is compromised. When PARP is inhibited in these cells, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through HR leads to genomic instability and ultimately, apoptosis.
A crucial aspect of the efficacy of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a toxic lesion that can further impede DNA replication and transcription, contributing significantly to the inhibitor's cytotoxic effect.
Quantitative Data Comparison
The following tables summarize the available quantitative data for 3-aminobenzamide and Olaparib from various studies. It is important to note that direct head-to-head comparative studies in the same experimental settings are limited, and thus, the data is compiled from different sources.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |
| 3-Aminobenzamide | Not Specified | Not Specified | ~30 | [1] |
| CHO | Not Applicable | ~0.05 | [2] | |
| Olaparib | MDA-MB-436 | BRCA1 mutant | Not specified as highly sensitive | [3] |
| HCC1937 | BRCA1 mutant | Not specified as less sensitive | [3] | |
| PEO1 | BRCA2 mutant | Not specified as sensitive | [3] | |
| Multiple Cell Lines | BRCA1/BRCA2 mutant | Varies (generally in the low µM to nM range) | [4] |
Note: The significant discrepancy in the reported IC50 values for 3-aminobenzamide highlights the differences in assay conditions and cell lines used across studies.
Table 2: Induction of Apoptosis
| Compound | Cell Line | BRCA Status | Apoptosis Induction | Reference |
| 3-Aminobenzamide | General | Not Specified | Enhances apoptosis | [5] |
| HL-60 | Not Specified | Abolished Adriamycin-induced interphase death | [6] | |
| Olaparib | Bcap37 | Not Specified | Increased apoptosis in combination with paclitaxel | [7] |
| SUM149PT | BRCA1 mutant | Induces apoptosis | [7] |
Table 3: DNA Damage Response (γ-H2AX Foci Formation)
| Compound | Cell Line | BRCA Status | Effect on γ-H2AX Foci | Reference |
| 3-Aminobenzamide | Not Specified | Not Specified | Enhances sensitivity to DNA damaging agents | [8] |
| Olaparib | RPE1 BRCA1 KO | BRCA1 knockout | Increased γ-H2AX levels | [3] |
| MDA-MB-436 | BRCA1 mutant | Increased γ-H2AX levels | [3] |
Table 4: PARP Trapping Efficiency
| Compound | Relative Trapping Potency | Reference |
| 3-Aminobenzamide | Data not available in direct comparison | |
| Olaparib | Potent trapper | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for comparing PARP inhibitors.
Caption: Synthetic lethality in BRCA-mutated cells.
Caption: Comparing PARP inhibitors in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed BRCA-mutated and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 3-aminobenzamide and Olaparib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
γ-H2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the desired concentrations of 3-aminobenzamide or Olaparib for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
PARP Trapping Assay
-
Principle: This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
-
Reagents: Recombinant PARP enzyme, a fluorescently labeled DNA oligonucleotide with a single-strand break, and the test compounds (3-aminobenzamide and Olaparib).
-
Procedure:
-
Incubate the recombinant PARP enzyme with the fluorescently labeled DNA in the presence of varying concentrations of the inhibitors.
-
Induce PARP activity by adding NAD+.
-
After a set incubation time, measure the fluorescence polarization. A higher fluorescence polarization indicates that the PARP enzyme is "trapped" on the DNA by the inhibitor.
-
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the PARP trapping potency.
Conclusion
Olaparib is a potent, clinically validated PARP inhibitor with demonstrated efficacy in BRCA-mutated cancers. Its mechanism of action involves both catalytic inhibition and efficient PARP trapping. 3-Aminobenzamide, as a first-generation PARP inhibitor, is significantly less potent than Olaparib. While it laid the groundwork for the development of this class of drugs, its lower potency and likely less efficient PARP trapping capabilities make it a less effective therapeutic agent in comparison.
For researchers in drug development, the key takeaway is the importance of not only potent catalytic inhibition but also the ability to induce PARP trapping for maximizing the synthetic lethal effect in BRCA-deficient tumors. Future research could focus on direct, standardized comparisons of next-generation PARP inhibitors against established drugs like Olaparib to identify compounds with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Prevention of adriamycin-induced interphase death by 3-aminobenzamide and nicotinamide in a human promyelocytic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chidamide Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 8. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-benzylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-amino-N-benzylbenzamide derivatives, drawing comparisons with structurally related compounds to elucidate the key determinants of their biological activity. The information presented herein is intended to support the rational design and development of novel therapeutic agents by summarizing crucial quantitative data, detailing relevant experimental methodologies, and visualizing pertinent biological pathways and experimental workflows.
Introduction
The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on both the benzamide and the benzyl rings plays a critical role in defining the pharmacological profile of these molecules. The presence of an amino group at the 3-position of the benzamide ring, in particular, offers a key site for hydrogen bonding and further chemical modification, potentially influencing target binding and pharmacokinetic properties. This guide explores the SAR of this compound derivatives and their analogs in the context of anticancer and antimicrobial activities.
Data Presentation: Comparative Biological Activity
The biological activity of N-benzylbenzamide derivatives is highly dependent on the nature and position of substituents. The following tables summarize quantitative data from various studies, offering insights into the impact of structural modifications on the anticancer and antimicrobial efficacy of these compounds.
Anticancer Activity
The anticancer activity of N-benzylbenzamide derivatives has been predominantly linked to the inhibition of tubulin polymerization and receptor tyrosine kinases.
Table 1: Anticancer Activity of N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | 3-Position Substituent | Benzyl Ring Substituents | Target Cancer Cell Line | IC50 (nM) | Reference |
| 20b | -OCH3 | 3,4,5-trimethoxy | A549 (Lung) | 12 | [1] |
| HCT116 (Colon) | 15 | [1] | |||
| MCF-7 (Breast) | 27 | [1] | |||
| K562 (Leukemia) | 18 | [1] |
Note: While compound 20b is a 3-methoxy derivative, its high potency underscores the importance of substitution at the 3-position and the trimethoxybenzyl moiety for tubulin polymerization inhibition. SAR studies on direct 3-amino analogs in this context are limited in publicly available literature.
Table 2: Anticancer Activity of 3-Substituted Benzamide Derivatives as Bcr-Abl Kinase Inhibitors
| Compound ID | 3-Position Substituent | N-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| NS-187 (9b) | -CF3 | 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl | K562 (Leukemia) | < 0.01 |
Note: This table highlights the potent inhibitory activity of 3-substituted benzamide derivatives against Bcr-Abl kinase. The data suggests that electron-withdrawing groups at the 3-position can be beneficial for this activity.
Antimicrobial Activity
Structurally related N-benzyl-carboxamides have demonstrated promising activity against various bacterial and mycobacterial strains.
Table 3: Antimycobacterial and Antibacterial Activity of N-Benzylpyrazine-2-carboxamide Derivatives
| Compound ID | 3-Position Substituent | Benzyl Ring Substituents | Target Organism | MIC (µg/mL) | Reference |
| 1a | -NH-benzyl(2-methyl) | 2-methyl | Mycobacterium tuberculosis H37Rv | 12.5 | [2][3] |
| 9a | -NH-benzyl(3,4-dichloro) | 3,4-dichloro | Mycobacterium tuberculosis H37Rv | 12.5 | [2][3] |
| 5 | -Cl | 2-chloro | Staphylococcus aureus | 7.81 (µM) | [2][3] |
| Staphylococcus epidermidis | 15.62 (µM) | [2][3] |
Note: These compounds, being pyrazine-2-carboxamides, are structurally analogous to benzamides. The data indicates that substitutions at the 3-position of the carboxamide ring are critical for antimycobacterial and antibacterial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the amidation of a 3-nitrobenzoic acid derivative with a corresponding benzylamine, followed by the reduction of the nitro group.
Step 1: Amide Coupling To a solution of 3-nitrobenzoic acid in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or triethylamine) are added. The corresponding benzylamine is then added, and the reaction mixture is stirred at room temperature until completion. The product, a 3-nitro-N-benzylbenzamide derivative, is isolated and purified by standard procedures.
Step 2: Nitro Group Reduction The 3-nitro-N-benzylbenzamide derivative is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a reducing agent is added. Common methods include catalytic hydrogenation (using H2 gas and a catalyst like Pd/C) or chemical reduction (using reagents like SnCl2 or Fe/HCl). Upon completion of the reaction, the this compound derivative is isolated and purified.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization. The inhibitory effect of the compound is determined by comparing the polymerization curves in the presence and absence of the inhibitor.
Bcr-Abl Kinase Activity Assay (Cell-Based)
This assay measures the inhibitory effect of compounds on the kinase activity of the Bcr-Abl oncoprotein in a cellular context.
Materials:
-
K562 cells (human chronic myeloid leukemia cell line expressing Bcr-Abl)
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Test compounds dissolved in DMSO
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-CrkL, anti-CrkL, anti-Bcr)
Procedure:
-
Seed K562 cells in a multi-well plate and allow them to grow overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of a Bcr-Abl substrate (e.g., CrkL) by Western blotting using a phospho-specific antibody.
-
Normalize the phosphorylated substrate levels to the total substrate and/or a housekeeping protein.
-
The reduction in substrate phosphorylation indicates the inhibitory activity of the compound on Bcr-Abl kinase.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or mycobacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (no drug) and negative (no inoculum) control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or for several days for mycobacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Potential anticancer mechanisms of action for N-benzylbenzamide derivatives.
References
- 1. N-苄基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
Comparative Guide to Target Engagement of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of two key classes of benzamide derivatives: 3-aminobenzamide derivatives targeting Poly(ADP-ribose) Polymerase 1 (PARP1) and N-benzylbenzamide derivatives targeting both tubulin and Aurora Kinase A. The following sections detail their target engagement confirmation, compare them with alternative inhibitors, and provide comprehensive experimental protocols and signaling pathway diagrams.
3-Aminobenzamide Derivatives as PARP1 Inhibitors
3-Aminobenzamide and its derivatives are well-established inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1][2][3][4] Confirming the engagement of these inhibitors with PARP1 in a cellular context is vital for understanding their therapeutic potential.
Data Presentation: PARP1 Inhibitor Comparison
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[5] The table below compares the cellular target engagement of a 3-aminobenzamide derivative with other known PARP1 inhibitors using CETSA.
| Compound | Target | Cell Line | Assay | EC50 (nM) | Thermal Shift (ΔTagg) | Reference |
| Olaparib | PARP1 | MDA-MB-436 | ITDRF-CETSA | 10.7 | ~2°C | [6][7] |
| Rucaparib | PARP1 | MDA-MB-436 | ITDRF-CETSA | 50.9 | ~2°C | [6][7] |
| NMS-P118 | PARP1 | MDA-MB-436 | ITDRF-CETSA | 249.5 | ~2°C | [6] |
Experimental Protocols
This protocol outlines the Isothermal Dose-Response Fingerprinting (ITDRF) CETSA method to quantify the target engagement of PARP1 inhibitors in cells.
1. Cell Culture and Treatment:
-
Culture MDA-MB-436 cells to 80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium.
-
Treat cells with a concentration range of the test compound (e.g., 3-aminobenzamide derivative) or vehicle control (DMSO) for 1 hour at 37°C.[6][8]
2. Heat Challenge:
-
Transfer the cell suspensions to PCR tubes.
-
Heat the samples at a fixed temperature (e.g., 49°C) for 3 minutes in a PCR machine.[6][8] Include an unheated control.
3. Cell Lysis and Fractionation:
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific anti-PARP1 antibody to detect the amount of soluble PARP1.[9]
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PARP1 relative to the unheated control against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration at which 50% of the target protein is stabilized.
Mandatory Visualization
N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[10][11] These compounds typically bind to the colchicine binding site on β-tubulin.
Data Presentation: Tubulin Inhibitor Comparison
The inhibitory activity of these compounds is often assessed through in vitro tubulin polymerization assays, which measure the IC50 value for the inhibition of microtubule formation.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 20b | Tubulin | In vitro polymerization | 12 - 27 (antiproliferative IC50) | [11] |
| Colchicine | Tubulin | In vitro polymerization | Varies (µM range) | [12] |
| Vincristine | Tubulin | In vitro polymerization | Varies (µM range) |
Experimental Protocols
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
1. Reagent Preparation:
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter that binds to polymerized microtubules in a suitable buffer (e.g., General Tubulin Buffer). Keep on ice.[8]
-
Prepare serial dilutions of the N-benzylbenzamide derivative and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.
2. Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compounds and controls to the appropriate wells.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
N-Benzylbenzamide Derivatives as Allosteric Inhibitors of Aurora Kinase A
Recent studies have identified N-benzylbenzamide derivatives as novel allosteric inhibitors of Aurora Kinase A (AurkA), a key regulator of mitosis.[13] These compounds bind to a hydrophobic pocket, disrupting the interaction between AurkA and its activator, TPX2.
Data Presentation: Aurora Kinase A Inhibitor Comparison
The inhibitory activity of these allosteric inhibitors is determined by measuring their ability to disrupt the AurkA-TPX2 interaction and inhibit kinase activity.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Compound 6h | Aurora Kinase A | Biochemical Kinase Assay | 6.50 | [13] |
| AurkinA | Aurora Kinase A | Biochemical Kinase Assay | Comparable to 6h | [13] |
| Alisertib (MLN8237) | Aurora Kinase A (ATP-competitive) | Biochemical Kinase Assay | Sub-nanomolar Ki | [14] |
Experimental Protocols
This assay quantitatively measures the disruption of the AurkA-TPX2 protein-protein interaction by an inhibitor.
1. Reagents:
-
Purified recombinant His-tagged AurkA.
-
A fluorescently labeled TPX2 peptide (e.g., TAMRA-labeled TPX2).
-
Assay buffer.
-
Test compound (N-benzylbenzamide derivative).
2. Binding Assay:
-
First, determine the dissociation constant (Kd) of the AurkA-TPX2 complex by titrating AurkA into a solution with a fixed concentration of the labeled TPX2 peptide and measuring the change in fluorescence anisotropy.
3. Competition Assay:
-
Prepare a reaction mixture containing the pre-formed AurkA/TAMRA-TPX2 complex at concentrations that provide a stable and high anisotropy signal.
-
Add serial dilutions of the N-benzylbenzamide derivative to the complex.
-
Incubate to reach equilibrium.
-
Measure the fluorescence anisotropy. A decrease in anisotropy indicates the displacement of the labeled TPX2 peptide from AurkA by the inhibitor.
4. Data Analysis:
-
Plot the change in fluorescence anisotropy against the inhibitor concentration to calculate the IC50 value for the disruption of the protein-protein interaction.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 3-amino-N-benzylbenzamide Across Various Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of available scientific literature, no specific studies detailing the cytotoxic effects and IC50 values of 3-amino-N-benzylbenzamide across a range of cancer cell lines could be identified. The information presented below is a template to guide researchers in performing and documenting such a comparative analysis. The experimental protocols and data tables are provided as a general framework and do not represent actual experimental data for this compound.
Introduction
Benzamides are a class of chemical compounds with a diverse range of biological activities. Certain derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as PARP inhibition or tubulin polymerization disruption. This guide outlines a systematic approach to comparing the cytotoxicity of a specific benzamide derivative, this compound, across multiple cancer cell lines. The objective is to provide a clear and standardized methodology for generating and presenting comparative cytotoxicity data.
Data Presentation: A Template for Comparative Cytotoxicity
Should experimental data be generated for this compound, it is recommended to present it in a clear, tabular format to facilitate comparison across different cancer cell lines. The table should include the half-maximal inhibitory concentration (IC50), which is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
SD: Standard Deviation
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the validity and comparison of cytotoxicity data. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Cell Viability Assay Protocol
1. Cell Culture and Seeding:
- Cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
- The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only) are also included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The medium containing MTT is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Diagrams are essential for visually representing complex information such as experimental workflows and biological pathways. Below are examples of diagrams created using the DOT language within Graphviz.
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: A potential mechanism of action for a cytotoxic benzamide derivative.
A Comparative Guide to the Synthetic Routes for 3-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for obtaining 3-amino-N-benzylbenzamide, a versatile intermediate in medicinal chemistry and drug discovery. The analysis focuses on objectivity, presenting experimental data and detailed methodologies to aid in the selection of the most suitable synthesis strategy for your research needs.
Comparison of Synthetic Routes
The synthesis of this compound can be primarily achieved through two distinct and validated pathways: the reduction of a nitro intermediate and the direct amidation of 3-aminobenzoic acid. A third alternative involves the use of a protected amino acid. Each route offers its own set of advantages and disadvantages in terms of efficiency, cost, and experimental complexity.
Route 1: The Nitro Intermediate Pathway
This is a robust and widely employed two-step method. It commences with the formation of an amide bond between benzylamine and a derivative of 3-nitrobenzoic acid, followed by the chemical reduction of the nitro group.
Route 2: Direct Amide Coupling
This approach offers a more direct, one-step synthesis by coupling 3-aminobenzoic acid with benzylamine using a suitable activating agent. This method can be more atom-economical but is highly dependent on the choice of coupling reagent.
Route 3: Protected Amine Pathway
A variation of the direct coupling method, this route involves protecting the amino group of 3-aminobenzoic acid (e.g., as a Boc-carbamate) before amide bond formation. A final deprotection step is then required to yield the target compound. This can prevent side reactions but adds to the overall number of steps.
Quantitative Data Summary
| Parameter | Route 1: Nitro Intermediate | Route 2: Direct Coupling | Route 3: Protected Amine |
| Starting Materials | 3-Nitrobenzoic acid, Benzylamine | 3-Aminobenzoic acid, Benzylamine | N-Boc-3-aminobenzoic acid, Benzylamine |
| Key Reagents | Thionyl chloride (or PCl5), SnCl₂·2H₂O (or H₂/Pd) | Coupling agents (e.g., HATU, EDC), Base (e.g., DIPEA) | Coupling agents, Deprotection agent (e.g., TFA) |
| Number of Steps | 2-3 (including acid chloride formation) | 1 | 2-3 (including protection and deprotection) |
| Typical Overall Yield | Good to Excellent (often >80%) | Variable (highly dependent on coupling agent) | Good |
| Purity | Generally high after purification | Can require careful purification to remove coupling agent byproducts | High |
| Scalability | Well-established for large scale | Can be expensive on large scale due to coupling agents | Moderate |
| Key Considerations | Use of potentially harsh reagents (SOCl₂, strong acids). The nitro intermediate can be energetic. | Cost of coupling agents. Removal of byproducts. | Additional protection/deprotection steps increase time and cost. |
Experimental Protocols
Protocol for Route 1: Nitro Intermediate Pathway
Step 1a: Synthesis of 3-Nitrobenzoyl chloride
-
To 3-nitrobenzoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by the cessation of gas evolution.[1]
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which is often used directly in the next step.
Step 1b: Synthesis of N-benzyl-3-nitrobenzamide
-
Dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 1c: Reduction of N-benzyl-3-nitrobenzamide to this compound
-
Dissolve N-benzyl-3-nitrobenzamide (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.[2]
-
Heat the mixture to reflux (approximately 78 °C) for 3-6 hours, monitoring by TLC.[2]
-
After cooling, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[2]
Protocol for Route 2: Direct Amide Coupling
-
Dissolve 3-aminobenzoic acid (1.0 eq), benzylamine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).[4]
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.[4]
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to remove the coupling agent byproducts and any unreacted starting materials.
Mandatory Visualizations
Caption: Synthetic workflow for Route 1: The Nitro Intermediate Pathway.
Caption: Synthetic workflow for Route 2: Direct Amide Coupling.
Caption: General experimental workflow for amide synthesis and purification.
References
A Comparative Analysis of the Physicochemical Properties of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of various benzamide derivatives, supported by experimental data. Understanding these properties is crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding rational drug design and development.
Introduction to Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer effects. The physicochemical properties of these derivatives, such as lipophilicity, solubility, melting point, and acidity, are critical determinants of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Fine-tuning these properties through structural modifications is a key strategy in drug discovery to enhance efficacy and safety.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of a selection of benzamide derivatives, compiled from various studies. The parent compound, benzamide, is included as a reference. It is important to note that values are sourced from different studies and experimental conditions may vary.
| Compound | Structure | Melting Point (°C) | LogP | pKa | Aqueous Solubility |
| Benzamide | 127-130 | 0.64 | ~13 | 13.5 g/L (25°C) | |
| N-(4-sulfamoylphenyl) benzamide |
| 224-226 | - | - | - |
| N-(p-tolyl)benzamide |
| 158 | - | - | - |
| 4-Amino-N-(2-ethylphenyl) benzamide |
| 135-137 | - | - | - |
| 2-Methoxy-5-sulfamoylbenzamide | 226-228 | - | - | - | |
| 4-Fluoro-N-{4-[(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]phenyl}benzamide |
| 198-200 | - | - | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between two immiscible phases.
-
Principle: The compound is partitioned between n-octanol (representing a lipidic phase) and a buffered aqueous solution (typically phosphate buffer at pH 7.4 to determine LogD, which is relevant for physiological conditions). The ratio of the compound's concentration in each phase at equilibrium is then measured.
-
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a saturated solution of n-octanol with the aqueous buffer and vice versa to ensure mutual saturation of the solvents.
-
Accurately weigh a small amount of the benzamide derivative and dissolve it in the pre-saturated n-octanol or aqueous phase.
-
Add a precise volume of the other pre-saturated phase to a separatory funnel or vial.
-
Agitate the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely, using a centrifuge if necessary to break up any emulsions.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the benzamide derivative in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Principle: As a crystalline solid is heated, it reaches a temperature at which it transitions into a liquid. This phase change is accompanied by the absorption of heat (an endothermic process), which is detected by the DSC instrument as a peak in the heat flow versus temperature curve.
-
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Crimper for sealing the pans
-
-
Procedure:
-
Accurately weigh a small amount of the benzamide derivative (typically 1-5 mg) into a sample pan.
-
Seal the pan using a crimper. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The melting point is typically determined as the onset temperature of the endothermic melting peak.
-
Determination of Aqueous Solubility
The thermodynamic or equilibrium solubility of a compound is a measure of its concentration in a saturated solution at a given temperature.
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.
-
Apparatus:
-
Glass vials with screw caps
-
Thermostated shaker or incubator
-
Filtration device (e.g., syringe filters)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the solid benzamide derivative to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC or UV-Vis spectroscopy.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
-
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Titration vessel
-
-
Procedure:
-
Calibrate the pH electrode using standard buffers.
-
Dissolve an accurately weighed amount of the benzamide derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Place the solution in the titration vessel and immerse the pH electrode and stirrer.
-
Titrate the solution by adding small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
-
Mandatory Visualization: Signaling Pathway
Certain benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. These inhibitors often target the Smoothened (SMO) receptor.
Hedgehog pathway inhibition by benzamide derivatives.
Safety Operating Guide
Proper Disposal of 3-amino-N-benzylbenzamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides essential guidance on the proper disposal of 3-amino-N-benzylbenzamide based on general laboratory safety principles and data from structurally similar compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Professionals must consult the official SDS and their institution's Environmental Health and Safety (EHS) department for procedures compliant with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Due to its chemical structure, containing both an aromatic amine and a benzamide group, it should be handled as a hazardous substance. Structurally related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, under no circumstances should this chemical be disposed of in regular trash or down the drain.[4]
Immediate Safety & Handling
Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or dust.[5] |
| Lab Coat | Fully buttoned laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors.[3] |
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through a licensed hazardous waste disposal service, coordinated by your institution's EHS department.[4][5]
1. Segregation:
-
Isolate waste containing this compound from other chemical waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[3][5]
2. Containment:
-
Collect all solid waste in a clearly labeled, sealable, and non-reactive container.[4][5]
-
Ensure the container is in good condition with a secure lid to prevent leaks or spills.
3. Labeling:
-
The waste container must be clearly marked with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " and its CAS number, 54977-91-2 . Do not use abbreviations.[5]
4. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.[4]
-
This area should be cool, dry, well-ventilated, and away from general laboratory traffic.[3][4]
-
Utilize secondary containment to mitigate potential spills.[5]
5. Documentation & Pickup:
-
Contact your institution's EHS department to schedule a waste pickup.[4]
-
Complete all required hazardous waste manifests and documentation provided by your EHS department or the disposal contractor.[4]
In Case of a Spill: For minor spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5] Sweep the material into a sealed, labeled container for disposal as hazardous waste.[3][5][6] For major spills, evacuate the area immediately and contact your institution's emergency response team.[5]
Disposal Workflow
The following diagram outlines the procedural flow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




